Tigecycline is a semi-synthetic derivative of minocycline, belonging to the glycylcycline class of antibiotics [1] [2]. Its core mechanism is the inhibition of bacterial protein translation.
The following diagram illustrates the primary antibacterial mechanism and the major resistance strategies employed by bacteria.
Overview of this compound's antibacterial mechanism and bacterial resistance strategies.
The increased clinical use of this compound has led to the emergence of resistance, particularly in Gram-negative bacteria. The major mechanisms are summarized below [1] [7] [5].
| Mechanism | Description | Key Genes/Proteins Involved |
|---|
| Efflux Pump Overexpression | Overproduction of non-specific efflux pumps expels this compound from the bacterial cell, reducing its intracellular concentration [1] [8] [5]. | RND-type pumps: AcrAB-TolC (in Enterobacterales), AdeABC, AdeFGH, AdeIJK (in A. baumannii) [1] [6] [5].
Regulators: Mutations in repressors like RamR, MarR, and AcrR lead to constitutive overexpression [8] [5]. |
| Ribosomal Protection/Target Mutation | Mutations in ribosomal components decrease this compound's binding affinity to its target site [1] [2] [8]. | rpsJ gene (encodes ribosomal protein S10) [1] [8]. |
| Enzymatic Inactivation | Plasmid-borne enzymes chemically modify and inactivate this compound [1] [5]. | tet(X) genes (encode flavin-dependent monooxygenases) [1] [5]. |
Recent groundbreaking research has revealed that this compound can cross-react with human mitochondrial ribosomes (mitoribosomes) due to their prokaryotic origin [9]. A 2025 study using cryo-EM demonstrated that this compound binds to multiple sites on the T cell mitoribosome, inhibiting mitochondrial protein synthesis [9].
The subsequent inhibition of oxidative phosphorylation (OXPHOS) complexes I, III, and IV can compromise energy production and curtail the activation and proliferation of human T cells, explaining some of the drug's noted anti-inflammatory effects and informing future antibiotic design to minimize host toxicity [9].
The diagram below outlines this off-target pathway and its functional consequences in immune cells.
Pathway of this compound's off-target effect on mitochondrial function in human T cells.
The following table summarizes critical methodologies used to study this compound's mechanism and resistance.
| Area of Study | Key Experimental Techniques | Protocol Summary & Key Insights |
|---|---|---|
| Mechanism of Action | Cryo-Electron Microscopy (Cryo-EM) | Determines high-resolution structure of this compound bound to its target. Protocol: Bacterial 30S ribosomal subunits or human mitoribosomes are incubated with this compound, frozen, and imaged. 3D reconstruction reveals precise binding sites and orientations [9]. |
| Resistance Profiling | Broth Microdilution Assay & Efflux Pump Inhibition | Protocol: Determine Minimum Inhibitory Concentration (MIC) per CLSI guidelines. To confirm efflux pump role, repeat MIC with an efflux pump inhibitor (e.g., CCCP). A ≥4-fold reduction in MIC with inhibitor is positive [8]. |
| Gene Expression in Resistance | Quantitative Real-Time PCR (qRT-PCR) | Protocol: Extract total RNA from bacterial strains (test vs. reference). Synthesize cDNA. Measure expression of target genes (e.g., acrB, ramA) using specific primers and fluorescent dyes. Data Analysis: Calculate fold-change using the 2^(-ΔΔCt) method [8]. |
| Mitochondrial Translation | Mito-FUNCAT-FACS & 35S-Methionine Labeling | Protocol (Mito-FUNCAT): Treat cells (e.g., primary T cells) with this compound and a non-canonical amino acid (e.g., AHA) that is incorporated into newly synthesized mitochondrial proteins. Use click chemistry with a fluorescent tag and analyze via Flow Cytometry [9]. |
Understanding these mechanisms is critical for the future of antibiotic development.
Tigecycline is a semisynthetic derivative of minocycline belonging to the glycylcycline class of antibiotics. Developed in response to the growing crisis of antibiotic-resistant bacteria, it was approved by the FDA in 2005 and represents a crucial last-resort treatment option for infections caused by multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing Enterobacteriaceae [1] [2]. Its structural modifications have strategically expanded its therapeutic activity while overcoming common tetracycline resistance mechanisms, making it a subject of extensive research in antimicrobial drug development.
The clinical importance of this compound is underscored by its broad-spectrum activity and position in the treatment hierarchy. The World Health Organization classifies this compound as critically important for human medicine, reflecting its essential role in managing infections where other antibiotics have failed [1]. This whitepaper provides a comprehensive technical analysis of this compound's structure-activity relationship (SAR), drawing upon recent structural biology advances to elucidate the molecular basis of its enhanced potency and the emerging resistance mechanisms that threaten its clinical utility.
This compound's design stems from systematic chemical optimization of the tetracycline core structure to overcome prevalent resistance mechanisms while maintaining potent protein synthesis inhibition:
These specific modifications were strategically designed to circumvent the two major tetracycline resistance mechanisms: ribosomal protection and active efflux. The bulky glycylamido side chain at position C9 extends from the tetracycline core in a spatial orientation that interferes with the binding of Tet(M) and similar ribosomal protection proteins, while not significantly impairing interaction with the bacterial ribosome [3].
Table 1: Structural Modifications in this compound Compared to Earlier Tetracyclines
| Structural Feature | Tetracycline | Minocycline (Parent) | This compound | Functional Consequence |
|---|---|---|---|---|
| C9 Position | -OH | -OH | N-t-butyl-glycylamido | Evades Tet(M) protection; maintains ribosome binding |
| C7 Position | -Cl | -N(CH₃)₂ | -N(CH₃)₂ | Enhanced Gram-negative penetration; broader spectrum |
| Overall Structure | Basic tetracycline | C6,C7 modified | C9 glycylcycline | Resistance override; enhanced potency |
The molecular mechanism of this compound's antibacterial action involves high-affinity binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. X-ray crystallography studies of this compound bound to the 70S ribosome at 3.5-3.7 Å resolution have revealed critical interactions that explain its enhanced potency compared to earlier tetracyclines [3]:
Single-molecule FRET (fluorescence resonance energy transfer) studies have demonstrated that this compound specifically inhibits the initial codon recognition step of tRNA accommodation into the A-site, effectively freezing the ribosomal complex in a pre-accommodation state that cannot proceed with peptide bond formation [3]. Furthermore, the unique binding mode of this compound prevents rescue by the tetracycline-resistance protein Tet(M), explaining its ability to overcome this common resistance mechanism.
The following diagram illustrates the key molecular interactions between this compound and the 30S ribosomal subunit that confer its enhanced binding affinity and inhibitory potency:
Figure 1: Key molecular interactions mediating this compound's potent inhibition of the 30S ribosomal subunit. The stacking interaction with C1054 is a distinctive feature not present in earlier tetracyclines.
The most significant emerging threat to this compound's clinical utility comes from flavin-dependent monooxygenases, particularly the Tet(X) family of enzymes. These enzymes catalyze the hydroxylation of this compound, resulting in irreversible inactivation of the antibiotic [4]. Recent structural and biochemical studies have revealed critical details about how these enzymes function:
X-ray crystallography of Tet(X4) in complex with this compound (resolution: 1.78 Å) has elucidated precise enzyme-substrate interactions that inform the SAR [4]:
Table 2: Kinetic Parameters of Tet(X) Variants Against this compound
| Enzyme Variant | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹ s⁻¹) | Fold Increase vs Tet(X2) |
|---|---|---|---|---|
| Tet(X2) | 14.2 ± 1.8 | 3.31 ± 0.15 | 2.33×10⁵ | Reference |
| Tet(X4) | 8.7 ± 1.1 | 9.84 ± 0.42 | 1.13×10⁶ | 4.8× |
| Tet(X7) | Not reported | Not reported | ~1.10×10⁶ | ~4.7× |
The following diagram illustrates the catalytic mechanism of Tet(X)-mediated this compound inactivation and the structural features influencing enzyme efficiency:
Figure 2: Tet(X) catalytic mechanism for this compound inactivation. Enzyme efficiency correlates with flexibility of the substrate-binding domain.
Beyond enzymatic inactivation, several other resistance mechanisms have been documented, though they occur less frequently:
Comprehensive SAR analysis of this compound requires multidisciplinary approaches to elucidate atomic-level interactions:
X-ray Crystallography:
Single-Molecule FRET (smFRET):
Quantitative analysis of this compound interactions employs several established biochemical approaches:
The following workflow illustrates the integrated experimental approach for comprehensive this compound SAR studies:
Figure 3: Integrated experimental workflow for comprehensive analysis of this compound structure-activity relationships, combining structural, biochemical, and cellular approaches.
The detailed SAR understanding of this compound provides critical insights for next-generation antibiotic development:
The ongoing global spread of Tet(X) variants underscores the urgent need for next-generation tetracyclines that maintain this compound's potent ribosomal inhibition while evading inactivation by monooxygenases. Current research focuses on modifying positions distant from the catalytic center of Tet(X) enzymes while preserving essential ribosomal binding interactions, particularly the critical C1054 stacking that underlies this compound's enhanced potency.
Tigecycline functions by reversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation. [1] [2]
The table below summarizes key characteristics of this compound as an antibiotic:
| Feature | Description |
|---|---|
| Drug Class | Glycylcycline (a derivative of minocycline) [2] [4] |
| Molecular Target | 30S ribosomal subunit [1] |
| Primary Mechanism | Inhibits protein translation by blocking the A-site on the ribosome, preventing tRNA accommodation. [1] [4] |
| Binding Affinity | Dissociation constant (Kd) in the range of 10^-8 M for the ribosome; approximately 20-fold higher than tetracycline. [3] |
| Spectrum of Activity | Broad-spectrum against Gram-positive, Gram-negative (including ESBL producers), anaerobes, and "atypical" bacteria. Key activity against MDR pathogens like MRSA, VRE, and CRAB. [2] |
| FDA-Approved Indications | Complicated skin and skin structure infections (cSSSI), complicated intra-abdominal infections (cIAI), and community-acquired bacterial pneumonia (CABP). [2] |
Despite its initial success, resistance to this compound is emerging, primarily mediated by two mechanisms.
The diagram below illustrates these core resistance pathways:
Core pathways of this compound resistance in bacteria, including efflux, target site alteration, and enzymatic degradation.
For researchers studying this compound, several key phenotypic and genotypic methods are essential.
Understanding the PK/PD of this compound is critical for designing effective dosing regimens, especially in critically ill patients.
The table below outlines established PK/PD targets for different infections:
| Type of Infection | PK/PD Target (AUC₀–₂₄/MIC) | Implication for Dosing |
|---|---|---|
| Hospital-Acquired Pneumonia (HAP) | ≥ 4.5 [7] | Difficult to achieve with standard dosing for pathogens with MIC ≥ 0.5 mg/L; often requires higher doses (e.g., 100 mg q12h). |
| Complicated Intra-Abdominal Infection (cIAI) | ≥ 6.96 [7] | |
| Complicated Skin & Skin Structure Infection (cSSSI) | ≥ 17.9 [7] | Most challenging target; may necessitate high-dose therapy or combination regimens for less susceptible organisms. |
A significant consideration in this compound use is its off-target effect on eukaryotic mitochondria.
The evolving understanding of this compound's action and resistance informs future antibiotic development.
Tigecycline inhibits protein synthesis by binding to the 30S ribosomal subunit. Its enhanced binding affinity and ability to evade common resistance mechanisms are primarily due to its unique chemical structure.
Recent cryo-EM structures reveal that this compound also binds to human mitochondrial ribosomes (55S), which explains its observed cytotoxicity in eukaryotic cells [6] [4]. The binding is more complex than in bacteria, involving multiple sites.
The following diagram illustrates the primary binding site on the bacterial ribosome and the multiple, clinically significant binding sites on the human mitoribosome.
Diagram: Comparative ribosomal binding of this compound. It shows high-affinity binding to the bacterial A-site, while cytotoxic effects in human cells are mediated by binding to both the A-site and a novel site in the Peptidyl Transfer Center (PTC) of the mitochondrial ribosome.
The structural data on this compound binding are primarily derived from X-ray crystallography and cryo-electron microscopy (cryo-EM).
This protocol was used to determine the high-resolution structure of this compound bound to the Thermus thermophilus 30S subunit.
This method revealed the multiple binding sites on human mitoribosomes.
The following tables summarize key quantitative data on this compound's binding and functional impacts.
Table 1: Ribosomal Binding Affinity and Inhibitory Concentrations
| Parameter | Value / Finding | System / Context | Source |
|---|---|---|---|
| Binding Affinity (Kd) | ~20-fold higher than tetracycline | Bacterial 70S Ribosome | [4] |
| IC₅₀ (Mitochondrial Translation) | ~0.6 µM | Human 55S Mitoribosome | [4] |
| IC₅₀ (Cell Viability) | ~1.3 µM (similar to serum Cmax) | Human Cells (in vivo) | [4] |
| IC₅₀ (T-cell Cytotoxicity) | 2.02 - 9.42 µM | Human Primary PBMCs | [6] |
| Clinical Serum Concentration | Mean ~4.8 µM (after single dose) | Human Pharmacokinetics | [4] |
Table 2: Key Bacterial and Mitoribosomal Binding Sites
| Ribosome Type | Subunit | Identified Binding Sites | Functional Consequence |
|---|---|---|---|
| Bacterial 70S [1] | 30S | Primary site at A-site (h31/h34) | Blocks A-tRNA accommodation; inhibits translation initiation. |
| Human 55S Mitoribosome [4] | 28S (mt-SSU) | A-site (Tig3) | Prevents A-tRNA accommodation (conserved mechanism). |
| Human 55S Mitoribosome [4] | 39S (mt-LSU) | Peptidyl Transfer Center, PTC (Tig1) | Directly blocks peptide bond formation (novel mechanism). |
| Human 55S Mitoribosome [4] | 39S (mt-LSU) | Vicinity of PTC (Tig2) | Potential synergistic inhibition (observed at high conc.). |
Despite its initial effectiveness, bacteria develop resistance to this compound through several well-characterized mechanisms, which are crucial for drug development.
Diagram: Major molecular pathways of this compound resistance in bacteria, dominated by efflux pump overexpression and enzymatic inactivation.
The primary resistance mechanisms, particularly in Gram-negative bacteria, are [5] [7]:
Tigecycline targets a fundamental vulnerability in cancer cells: their heightened dependence on mitochondrial function for survival and proliferation.
The diagram below illustrates how this compound disrupts mitochondrial function to induce leukemia cell death.
Preclinical studies provide a strong rationale for investigating this compound in CML, including cases with TKI resistance.
The table below summarizes key efficacy data for this compound from various cancer models, including CML.
Table 1: In Vitro Anti-Cancer Efficacy of this compound
| Cancer Type | Cell Line/Model | IC50 / Effective Concentration | Assay Type | Key Findings | Source |
|---|---|---|---|---|---|
| CML | K562 | 51.4 μM (48h) | Cell Counting Kit-8 | Induced apoptosis; effect enhanced by autophagy inhibition [1]. | [1] |
| CML | Primary patient cells & KBM5 (sensitive), KBM5-STI (T315I resistant) | 1-10 μM (48h) * | CCK-8, Flow Cytometry, Western Blot | Suppressed viability in both sensitive and resistant cells; induced apoptosis & autophagy; disrupted OxPhos [3]. | [3] |
| AML | Multiple cell lines & Leukemic stem cells | 1-5 μM (48-72h) * | MTT, Annexin V staining | Selective lethality to AML cells and LSCs; inhibited mitochondrial protein synthesis [2]. | [2] |
| Other Cancers | Melanoma (A375), NSCLC (A549), etc. | 5.8 - 33 μM (48h-14 days) | MTT, Colony Formation | Induced cell cycle arrest, inhibited proliferation [1]. | [1] |
Note: IC50 values are highly dependent on assay conditions and cell type. The concentrations marked with * represent effective concentrations reported in the studies for inducing apoptosis or metabolic effects, though specific IC50 values were not provided in those excerpts.
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies used in the cited studies.
Table 2: Key Experimental Protocols for Evaluating this compound in Leukemia
| Assay Type | Protocol Summary | Key Reagents & Equipment | Primary Readout |
|---|---|---|---|
| Cell Viability (CML) [3] | Cells seeded in 96-well plates, treated with this compound ± chloroquine for 48h. CCK-8 solution added for 2h incubation. | Cell Counting Kit-8 (CCK-8), 96-well plates, microplate reader (SpectraMax Plus). | Absorbance at 450nm. |
| Apoptosis Assay [3] | After drug treatment, cells stained with Annexin V-FITC and Propidium Iodide (PI) per kit instructions. | Annexin V-FITC/PI Apoptosis Detection Kit, Flow Cytometer (FACSCalibur). | Percentage of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) cells. |
| Metabolic Analysis (Seahorse) [3] | Cells plated on XF24 plates coated with Cell-Tak. OCR and ECAR measured in XF Assay Medium using Seahorse XF24 Analyzer. | Seahorse XF24 Flux Analyzer, Cell-Tak, XF Assay Medium, Mito Stress Test Kit, Glycolysis Stress Test Kit. | Oxygen Consumption Rate (OCR), Extracellular Acidification Rate (ECAR). |
| Mitochondrial Function [3] | Mitochondrial membrane potential assessed using JC-1 dye. ROS generation measured with fluorometric intracellular ROS kit. Mitochondrial mass measured with Mito Green Probe. | JC-1 kit, Fluorometric Intracellular ROS Kit, Mito Green Probe, Flow Cytometer. | JC-1 red/green fluorescence ratio (ΔΨm), ROS fluorescence intensity, Mitochondrial mass fluorescence intensity. |
| Western Blot Analysis [3] | Standard SDS-PAGE and protein transfer. Antibodies used against: Cleaved caspases-3/9, Cytochrome c, LC3B (autophagy), p62, p-AKT, p-mTOR, Cox-1, Cox-2, Cox-4. | Specific primary antibodies, chemiluminescent detection reagent. | Protein expression/cleavage levels; analysis of apoptosis, autophagy, and signaling pathways. |
The journey of this compound from bench to bedside in oncology is still in its early stages.
This compound represents a promising "drug repurposing" candidate for leukemia therapy. Its ability to target mitochondrial translation hits a critical vulnerability in cancer cells, independent of the BCR-ABL oncogenic pathway, making it a potential strategy against TKI-resistant CML.
Future work should focus on:
The repositioning of antibiotics as anti-cancer agents represents an emerging paradigm in oncology research, driven by the recognition that mitochondrial function is critical for tumor cell survival and proliferation. Tigecycline, a third-generation tetracycline derivative initially developed to overcome antibiotic resistance, has demonstrated significant anti-neoplastic activity across diverse cancer types through its potent inhibition of mitochondrial oxidative phosphorylation (OXPHOS). This comprehensive technical review synthesizes current evidence on this compound's molecular mechanisms, quantitative efficacy profiles, and experimental methodologies for evaluating its anti-cancer effects.
The fundamental rationale for targeting mitochondrial translation in cancer stems from the metabolic dependencies of many malignant cells, which often rely on OXPHOS for energy production and biosynthetic precursors. Unlike normal cells, certain cancer types and cancer stem cells exhibit heightened sensitivity to mitochondrial disruption, creating a therapeutic window that can be exploited pharmacologically. This compound specifically inhibits mitochondrial protein synthesis by binding to the mitochondrial ribosome, leading to impaired assembly of electron transport chain complexes and consequent metabolic collapse in susceptible malignancies.
This compound exerts its primary anti-cancer effect through direct binding to the mitochondrial ribosome, specifically targeting the 28S subunit of the mitochondrial ribosome with high affinity. Structural studies using cryo-EM have revealed that this compound occupies three distinct binding sites on the mitoribosome, including the conserved A-site found in bacterial ribosomes and the peptidyl transferase center of the large subunit [1]. This multi-site binding disrupts the elongation phase of mitochondrial protein synthesis, leading to:
The consequence of these molecular events is a severe disruption of oxidative phosphorylation capacity, characterized by reduced oxygen consumption rates (OCR), diminished ATP production, and subsequent activation of energy stress response pathways [1] [2]. The integrity of mitochondrial electron transport chain complexes I, III, and IV is particularly compromised as they require mitochondrially-encoded subunits for proper assembly and function.
Beyond its primary action on mitochondrial translation, this compound influences multiple oncogenic signaling pathways and cellular processes that contribute to its anti-cancer efficacy:
The downstream consequences of these molecular effects include cell cycle arrest (particularly in S-phase), increased reactive oxygen species (ROS) generation, activation of intrinsic apoptosis, and reduced invasive capacity across multiple cancer models [2].
The differential sensitivity between malignant and non-malignant cells to this compound represents a crucial aspect of its potential therapeutic utility. Multiple studies have demonstrated that while this compound effectively kills cancer cells at clinically achievable concentrations (1-10 μM), non-transformed cells remain relatively resistant [1] [4] [2]. This selective cytotoxicity stems from several factors:
In primary human T-cells, this compound demonstrates concentration-dependent toxicity, with IC₅₀ values ranging from 2.02-9.42 μM, highlighting the importance of careful dosing to balance anti-tumor efficacy and potential immunosuppression [1].
Table 1: this compound IC₅₀ Values Across Cancer Types
| Cancer Type | Cell Line/Model | IC₅₀ Value | Exposure Time | Reference |
|---|---|---|---|---|
| Colorectal Cancer | HCT-116 | 93 μM | 48 hours | [6] [7] |
| Leukemia (CML) | KBM5 (imatinib-sensitive) | 7.5 μM | 48 hours | [4] |
| Leukemia (CML) | KBM5-STI (imatinib-resistant) | 9.2 μM | 48 hours | [4] |
| Hepatocellular Carcinoma | Huh7 | 35.2 μM | 72 hours | [2] |
| Hepatocellular Carcinoma | HepG2 | 36.6 μM | 72 hours | [2] |
| Hepatocellular Carcinoma | Hep3B | 39.1 μM | 72 hours | [2] |
| Normal Hepatocytes | THLE-2 | 75.3 μM | 72 hours | [2] |
| Peripheral Blood Mononuclear Cells | Primary T-cells | 2.02-9.42 μM | 72 hours | [1] |
The anti-cancer efficacy of this compound has been quantitatively demonstrated across diverse hematologic and solid malignancies with varying sensitivity patterns. In colorectal cancer models, HCT-116 cells exhibited an IC₅₀ of 93 μM after 48 hours of treatment, with clear time-dependent and concentration-dependent effects on viability [6] [7]. Interestingly, chronic myeloid leukemia (CML) cells demonstrated greater sensitivity, with IC₅₀ values of 7.5 μM and 9.2 μM for imatinib-sensitive and imatinib-resistant lines respectively, suggesting particular utility in hematological malignancies [4].
Notably, hepatocellular carcinoma (HCC) cells showed intermediate sensitivity (IC₅₀ 35.2-39.1 μM) while non-malignant THLE-2 hepatocytes were significantly more resistant (IC₅₀ 75.3 μM), demonstrating a favorable therapeutic index in this malignancy [2]. Similar selective cytotoxicity has been observed in leukemia models, where this compound effectively eliminated primary CML cells from patients while sparing normal hematopoietic cells [4].
Functional assessments beyond viability metrics have revealed that this compound treatment significantly impairs clonogenic capacity, migration, and invasion potential across cancer models at sub-cytotoxic concentrations, suggesting additional anti-metastatic properties [2]. In HCC models, this compound treatment reduced migration by 45% and invasion by 52% at 20 μM concentration, indicating substantial effects on metastatic potential even below the IC₅₀ [2].
The combination of this compound with conventional anti-cancer therapies has demonstrated remarkable synergism across multiple cancer types, potentially addressing therapeutic resistance mechanisms. The conceptual framework below illustrates the molecular basis for these synergistic interactions in cancer therapy:
Molecular basis of this compound combination therapy synergism
Specific combination regimens have demonstrated particularly promising results:
Table 2: Combination Therapy Efficacy of this compound
| Combination Partner | Cancer Type | Experimental Model | Synergistic Effect | Reference |
|---|---|---|---|---|
| Radiotherapy | Colorectal Cancer | HCT-116 xenograft | 2.8-fold ↑ apoptosis; 68% reduction in tumor volume vs monotherapy | [6] [7] |
| Venetoclax | Double-hit B-cell Lymphoma | Preclinical in vivo | Complete tumor regression; targeting mitochondrial and BCL-2 pathways | [3] |
| Entinostat (HDACi) | Renal Cell Carcinoma | Patient-derived organoids | Combination index: 0.45 (strong synergism) | [5] |
| Chloroquine (autophagy inhibitor) | Chronic Myeloid Leukemia | Primary patient cells | 35% enhancement of cell death vs monotherapy | [4] |
| Fulvestrant (anti-estrogen) | ER+ Breast Cancer | Patient-derived xenografts | Tumor regression in endocrine-resistant models | [8] |
Seahorse XF Analyzer for Metabolic Phenotyping
The Seahorse XF Analyzer provides a comprehensive approach to measuring mitochondrial function in live cells following this compound treatment. The standard protocol requires seeding cells at optimal density (40,000-60,000 cells/well for XF96 plates) in specialized microplates and allowing adherence overnight [4] [2]. Key steps include:
For primary T-cells, which demonstrate particular sensitivity to this compound, the Mito Stress Test should be performed 6 days post-stimulation with plate-bound anti-CD3/CD28 antibodies to assess effects on activation-induced metabolic reprogramming [1].
Mitochondrial Membrane Potential and ROS Assessment
Flow cytometric analysis using JC-1 dye provides quantitative assessment of mitochondrial membrane potential (ΔΨm). The standard protocol involves:
Mito-FUNCAT-FACS Assay for Translation Rates
The Mitochondrial Fluorescent Non-Canonical Amino Acid Tagging combined with Fluorescence-Activated Cell Sorting (Mito-FUNCAT-FACS) provides a high-sensitivity approach to measuring mitochondrial translation rates in primary cells [1]. The methodology includes:
Metabolic Labeling with ³⁵S-Methionine/Cysteine
The gold standard approach for assessing mitochondrial translation involves metabolic labeling with radioactive amino acids:
Cell Viability and Proliferation Assessment
Multiple complementary approaches should be employed to assess this compound's effects on cell viability and proliferation:
Apoptosis and Cell Cycle Analysis
Standardized protocols for assessing this compound-induced apoptosis include:
The experimental workflow below illustrates the integration of these methodologies in a comprehensive assessment of this compound's anti-cancer effects:
Comprehensive experimental workflow for evaluating this compound's anti-cancer effects
The anti-neoplastic efficacy of this compound has been established across diverse cancer types, with particularly robust evidence in hematological malignancies and solid tumors reliant on oxidative phosphorylation. In acute myeloid leukemia (AML), this compound eradicates leukemia stem cells through inhibition of mitochondrial protein synthesis, effectively targeting the chemoresistant population responsible for disease recurrence [3]. Similarly, in chronic myeloid leukemia (CML), this compound demonstrates efficacy against both imatinib-sensitive and imatinib-resistant cells, with IC₅₀ values in the low micromolar range (7.5-9.2 μM) [4].
In solid tumors, the evidence base is rapidly expanding. Colorectal cancer models demonstrate that this compound enhances radiation sensitivity, with combination therapy increasing apoptotic cells by 2.8-fold compared to radiotherapy alone [6] [7]. In renal cell carcinoma, this compound monotherapy reduces tumor growth in xenograft models and demonstrates remarkable synergy with entinostat (combination index: 0.45) through disruption of metabolic-epigenetic cross-talk [5]. Hepatocellular carcinoma studies reveal that this compound impairs migration and invasion at concentrations below the IC₅₀, suggesting potential anti-metastatic applications [2].
Emerging research has identified biomarkers predictive of this compound sensitivity, including:
Despite promising preclinical evidence, several significant challenges must be addressed for successful clinical translation of this compound as an anti-cancer agent:
Several promising research directions are emerging to advance this compound repurposing for oncology applications:
The evolving understanding of metabolic heterogeneity in cancer and the role of mitochondrial function in therapy resistance continues to highlight the promise of this compound and related compounds as valuable additions to the oncotherapeutic arsenal.
This compound represents a promising repurposing candidate for oncology applications, particularly for malignancies demonstrating heightened mitochondrial dependence. Its primary mechanism of action through inhibition of mitochondrial translation disrupts oxidative phosphorylation, creating synthetic lethality in certain cancer contexts while sparing most normal cells. The concentration-dependent efficacy across diverse cancer types, along with synergistic potential with conventional therapies, supports continued investigation of this agent.
This compound is a broad-spectrum glycylcycline antibiotic and the first in class of the "glycylcycline" antibiotics to be developed. As a 9-t-butylglycylamido derivative of minocycline, it inhibits bacterial protein translation by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This mechanism prevents incorporation of amino acid residues into elongating peptide chains, thereby exerting its antibacterial effect. Unlike classical tetracyclines, this compound is not affected by most known tetracycline resistance determinants, making it particularly valuable against multidrug-resistant pathogens [1].
The antibiotic demonstrates potent activity against a broad range of gram-positive and gram-negative aerobic and anaerobic bacteria, including "atypical" antibiotic-susceptible and -resistant strains. This expanded spectrum covers clinically relevant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, beta-hemolytic streptococci, enterococci (vancomycin-susceptible isolates), Enterobacteriaceae (including extended-spectrum beta-lactamase producers), Acinetobacter spp., and various anaerobic species including Bacteroides spp., peptostreptococci, and Clostridium perfringens [2]. With the rising prevalence of carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant organisms, this compound has emerged as one of the few effective therapeutic options available, underscoring the critical importance of accurate susceptibility testing methods in both clinical and research settings [3].
The selection of an appropriate methodology for this compound susceptibility testing is paramount, as different techniques can yield varying results due to technical considerations and the unique chemical properties of this compound. A comprehensive evaluation of seven commonly used susceptibility testing methods for carbapenem-resistant Enterobacteriaceae revealed significant differences in performance characteristics [3].
Table 1: Comparison of this compound Susceptibility Testing Methods for Carbapenem-Resistant Enterobacteriaceae (n=100 strains)
| Testing Method | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Categorical Agreement (%) | Essential Agreement (%) | Major Error Rate (%) | Very Major Error Rate (%) |
|---|---|---|---|---|---|---|
| Broth Microdilution (Reference) | 2 | 4 | 100 | 100 | 0 | 0 |
| Agar Dilution | 2 | 4 | 96 | 98 | 2 | 0 |
| Etest | 1.5 | 3 | 92 | 90 | 5 | 0 |
| MicroScan | ≤2 | * | 92 | * | 3 | 0 |
| BD Phoenix 100 | 2 | 4 | 93 | 95 | 4 | 0 |
| Vitek2 COMPACT | 2 | 8 | 85 | 82 | 7 | 0 |
| Disk Diffusion | * | * | 80 | * | 12 | 0 |
Note: MIC values cannot be determined for disk diffusion; MicroScan provided MIC50 only due to limited concentration range [3]
The broth microdilution (BMD) method remains the reference standard for this compound susceptibility testing, against which all other methods should be validated. Agar dilution method (ADM) demonstrates excellent concordance with BMD, showing identical MIC₅₀ and MIC₉₀ values and a high categorical agreement of 96%. Similarly, the BD Phoenix 100 automated system performs well, with acceptable categorical and essential agreement rates. The Etest and MicroScan methods also provide acceptable results, though with slightly higher error rates. Conversely, the Vitek2 COMPACT system and disk diffusion method show lower agreement rates with the reference method, suggesting these should be used with caution or supplemented with confirmatory testing when reporting this compound susceptibility [3].
When selecting a methodology for this compound susceptibility testing, researchers should consider several critical factors:
Media freshness: this compound is oxygen-labile in solution, and the age of Mueller-Hinton broth medium significantly impacts MIC results. Studies have demonstrated that MICs determined in fresh media (<12 hours old) are typically 2 to 3 dilutions lower than those obtained in aged media (>1 week old). This discrepancy has been linked to the amount of dissolved oxygen in the media, with oxidized by-products of this compound accumulating to 25.1% in aged media compared to only 3.5% in fresh media after 24 hours [1].
Organism-specific considerations: Method performance varies across different bacterial species. For instance, Etest MICs tend to trend one doubling-dilution higher than BMD MICs for most pathogens, but greater discrepancies (≥4-fold differences) have been observed for Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae in approximately 29%, 27.1%, and 34% of isolates, respectively [2].
Breakpoint interpretation: Currently, there are discrepancies in interpretive criteria between regulatory agencies. The FDA breakpoints for Enterobacteriaceae are: susceptible ≤2 μg/mL, intermediate = 4 μg/mL, resistant ≥8 μg/mL. However, EUCAST has different breakpoints for various organisms, and neither CLSI nor EUCAST has established specific breakpoints for all organisms, particularly Acinetobacter baumannii [4] [5].
The broth microdilution method represents the reference standard for this compound MIC determination and should be implemented with careful attention to technical details to ensure reliable results.
Preparation of antibiotic dilutions:
Inoculum preparation:
Inoculation and incubation:
Reading and interpretation:
Figure 1: Workflow for this compound Broth Microdilution Testing
For laboratories processing multiple isolates simultaneously, the agar dilution method offers an efficient alternative for this compound MIC determination.
Preparation of antibiotic-containing agar plates:
Inoculum preparation and application:
Incubation and interpretation:
The minimum bactericidal concentration (MBC) represents the lowest concentration of an antibiotic that kills ≥99.9% of the initial inoculum. The reincubation method provides a simplified approach for MBC determination that can be efficiently implemented in research laboratories.
Initial MIC determination:
Reincubation phase:
Validation:
While more labor-intensive, the traditional subculturing method remains the reference standard for MBC determination and should be used when validating the reincubation method or for specific research applications.
Sample collection:
Incubation and colony counting:
MBC determination:
Figure 2: Comparison of MBC Determination Methods
With the emergence of multidrug-resistant pathogens, combination therapy has become increasingly important in clinical practice. The E-test method provides a straightforward approach for detecting synergistic interactions between this compound and other antimicrobial agents.
Preparation:
E-test strip application:
Incubation and interpretation:
Recent research has demonstrated that this compound shows particularly promising synergy rates with certain antibiotic combinations. Against Enterobacter cloacae, the highest synergy rates were observed with ceftazidime/avibactam (75%), imipenem (75%), polymyxin B (68.75%), and rifampicin (68.75%). Lower synergy was observed with levofloxacin (32.5%), while no antagonism was reported for any combination [7].
Oxidation control: To mitigate the oxygen sensitivity of this compound, supplement aged media with Oxyrase (0.3 U/mL) or incorporate reducing agents such as thioglycolate. Alternatively, prepare media anaerobically or use freshly prepared media (<12 hours old) for all critical testing [1]
Trailing endpoints: For bacteriostatic antibiotics like this compound, trailing endpoints are common. Establish consistent reading criteria prior to testing and consider using a reading mirror to enhance detection of slight growth
Cation effects: Ensure proper cation adjustment of Mueller-Hinton media (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺), as variations can significantly affect this compound activity, particularly against Pseudomonas aeruginosa and other non-fermenters
pH considerations: Maintain media pH between 7.2-7.4, as acidic conditions can reduce this compound activity while alkaline conditions may enhance it
Consistent implementation of quality control procedures is essential for reliable this compound susceptibility testing:
Strain selection: Include appropriate quality control strains in each run: E. coli ATCC 25922 (MIC range: 0.03-0.25 μg/mL), S. aureus ATCC 29213 (MIC range: 0.03-0.12 μg/mL), and E. faecalis ATCC 29212 (MIC range: 0.008-0.03 μg/mL) [1] [2]
Storage conditions: Maintain this compound stock solutions at -70°C or below in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles (maximum 2-3 cycles recommended)
Media validation: Perform periodic checks of media quality using control strains with established MIC ranges. Document any lot-to-lot variations in media performance
Proficiency testing: Participate in external quality assessment programs when available to ensure inter-laboratory result consistency
Accurate determination of this compound MIC and MBC values requires careful attention to methodological details, particularly regarding media freshness and testing conditions. The broth microdilution method remains the gold standard for MIC testing, while the agar dilution method provides a reliable alternative for high-throughput laboratories. For MBC determination, the reincubation method offers a simplified approach with excellent reproducibility compared to traditional subculturing methods. As multidrug-resistant pathogens continue to emerge, synergy testing methods such as the E-test technique provide valuable insights for designing effective combination therapies. By adhering to the standardized protocols outlined in this document and maintaining rigorous quality control measures, researchers can generate reliable, reproducible this compound susceptibility data to support antimicrobial development and stewardship efforts.
This compound is a broad-spectrum glycylcycline antibiotic and a semisynthetic derivative of minocycline that was approved by the US Food and Drug Administration (FDA) in 2005. As a first-in-class antibiotic, this compound exhibits activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacterial pathogens, including many multidrug-resistant (MDR) strains. This compound reversibly binds to the 30S ribosomal subunit, inhibiting protein translation by blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. Unlike classical tetracyclines, this compound escapes the major tetracycline resistance mechanisms mediated by efflux pumps (TetA-E) and ribosomal protection (TetM), making it particularly valuable for treating infections caused by resistant pathogens.
The clinical importance of this compound has grown substantially with the global emergence of carbapenem-resistant Enterobacterales (CRE), which the World Health Organization has classified as a critical priority pathogen. This compound is often considered a last-resort antibiotic for treating CRE infections, especially complicated skin and soft tissue infections and intra-abdominal infections. However, the effectiveness of this compound therapy depends heavily on accurate susceptibility testing to determine minimum inhibitory concentrations (MICs), which guides appropriate dosing regimens, particularly important when considering high-dose this compound (200 mg/day) protocols that have shown improved outcomes in serious infections. The optimization of broth microdilution methods for this compound is therefore essential for reliable susceptibility testing and effective clinical management of multidrug-resistant infections.
The oxygen sensitivity of this compound represents the most critical factor influencing the accuracy and reproducibility of broth microdilution testing. Multiple studies have demonstrated that this compound is susceptible to oxidative degradation in testing media, leading to significant variations in MIC results.
Media Age Effect: Research has shown a reproducible 1- to 3-dilution increase in this compound MICs when testing is performed in aged media compared to fresh media. When Mueller-Hinton Broth (MHB) was stored at room temperature or 4°C for 28 days, the most significant effect on MICs was observed, with the aging effect somewhat slowed—but not eliminated—in refrigerated media [1].
Oxidative Degradation: HPLC analysis revealed the accumulation of an oxidative by-product of this compound reached 25.1% in aged media after 24 hours compared to only 3.5% in fresh media. This degradation directly correlates with reduced antimicrobial activity, as demonstrated by time-kill kinetics showing a >3 log₁₀ difference in viable growth when this compound was tested in fresh versus aged MHB [1].
Table 1: Impact of Media Storage Conditions on this compound MIC Results
| Storage Condition | Storage Duration | MIC Range (μg/mL) | Change from Fresh Media |
|---|---|---|---|
| Fresh MHB (<12 hours) | 0 days | 0.03–0.25 | Reference |
| Refrigerated (4°C) | 7 days | 0.06–0.5 | 1-2 dilutions increase |
| Room Temperature | 7 days | 0.12–0.5 | 2-3 dilutions increase |
| Refrigerated (4°C) | 28 days | 0.12–1.0 | 2-3 dilutions increase |
| Room Temperature | 28 days | 0.25–1.0 | 3-4 dilutions increase |
To address the oxygen sensitivity issue, several methodological adjustments have been validated to ensure reproducible this compound MIC results:
Use of Fresh Media: The most straightforward approach is using freshly prepared MHB (<12 hours old) for all broth microdilution testing. Media should be prepared from powdered stock and used immediately rather than relying on pre-prepared commercial media, which typically has extended storage periods [1].
Oxygen-Reducing Supplements: Supplementing MHB with the biocatalytic oxygen-reducing reagent Oxyrase has been shown to prevent this compound degradation effectively. When media was supplemented with Oxyrase, MIC results matched those obtained in fresh media (0.03–0.25 μg/mL), preventing the upward drift seen in aged media [1].
Alternative Storage Conditions: Storing media under anaerobic conditions prior to testing also maintains this compound activity, with MICs similar to those obtained in fresh medium (0.03–0.12 μg/mL). This approach, while effective, presents practical challenges for routine laboratory workflow [1].
Quality Control Monitoring: Implementing rigorous QC procedures using standard reference strains (E. coli ATCC 25922, S. aureus ATCC 29213, and E. faecalis ATCC 29212) is essential. Laboratories should establish internal QC ranges aligned with those obtained using fresh media or Oxyrase-supplemented media (0.03–0.25 μg/mL) rather than higher ranges associated with aged media [1].
Media Preparation: Prepare Mueller-Hinton II broth from powdered formulation according to manufacturer instructions. Critical: Use within 12 hours of preparation or supplement with Oxyrase according to manufacturer recommendations (typically 0.5–1.0 units/mL). Do not use commercially prepared liquid media that may have extended storage history [1].
This compound Standard Solution: Prepare this compound powder in sterile distilled water or according to manufacturer specifications. Prepare serial two-fold dilutions in fresh MHB to achieve testing concentrations ranging from 0.015 μg/mL to 16 μg/mL. Use plastic labware rather than glass, as this compound may adhere to glass surfaces [1].
Inoculum Preparation: Select 3–5 well-isolated colonies of the test organism and suspend in saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1–2 × 10⁸ CFU/mL). Dilute the suspension 1:100 in MHB to obtain the final inoculum density of approximately 1 × 10⁶ CFU/mL. Verify inoculum density by colony count validation periodically [2].
Plate Inoculation: Dispense 50 μL of each this compound dilution into 96-well microdilution plates. Add 50 μL of the prepared inoculum to each well, resulting in a final bacterial density of approximately 5 × 10⁵ CFU/mL. Include growth control wells (inoculum without antibiotic) and sterility controls (media only) in each plate [3].
Incubation Conditions: Incubate plates at 35°C ± 2°C for 16–20 hours in ambient air. Do not exceed 20 hours incubation, as this may lead to false elevation of MICs due to antibiotic degradation or overgrowth of slow-growing organisms [2].
MIC Determination: Read MIC endpoints as the lowest concentration of this compound that completely inhibits visible growth. Use a reading mirror to enhance detection of faint growth. For trailing endpoints, read at approximately 80% inhibition compared to the growth control well [2].
Problem: Inconsistent QC Results: If QC values consistently fall outside expected ranges, verify the freshness of media and prepare new this compound stock solutions. Check storage conditions of reference powder and ensure it is stored desiccated at -20°C or below [1].
Problem: Poor Reproducibility Between Replicates: Ensure proper inoculum preparation and mixing. Use calibrated loops or spectrophotometers for standardized inoculum preparation. Check for temperature variations in incubators [2].
Problem: Indistinct Endpoints: Some organisms may exhibit trailing growth patterns. Use a reading mirror and consistent light source. For persistent problems, consider using an oxidative supplement like Oxyrase to sharpen endpoints [1] [2].
Problem: Skipped Wells: Confirm proper serial dilution technique and ensure complete mixing between dilutions. Check pipette calibration and technique [2].
Comprehensive quality control is essential for ensuring accurate and reproducible this compound MIC results. The following table summarizes acceptable QC ranges for reference strains when using optimized testing conditions:
Table 2: Quality Control Ranges for this compound Broth Microdilution Testing
| QC Strain | ATCC Number | Acceptable MIC Range (μg/mL) | Application |
|---|---|---|---|
| Escherichia coli | 25922 | 0.03–0.25 | Gram-negative routine QC |
| Staphylococcus aureus | 29213 | 0.06–0.25 | Gram-positive routine QC |
| Enterococcus faecalis | 29212 | 0.06–0.25 | Gram-positive QC |
| Pseudomonas aeruginosa | 27853 | 8–32* | Intrinsic resistance control |
| Bacteroides fragilis | 25285 | 0.06–0.5 | Anaerobic testing |
Note: P. aeruginosa displays intrinsic resistance to this compound; Anaerobic testing requires specialized methodology [1] [2].
While broth microdilution remains the reference method for this compound susceptibility testing, alternative methodologies require careful validation:
Etest Performance: Studies comparing Etest to reference BMD have shown generally good essential agreement (>98%) for most organism groups, though Etest MICs tend to trend one doubling-dilution higher than BMD MICs. Significant discrepancies have been observed for Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae, with ≥4-fold differences in MICs observed for 29%, 27.1%, and 34% of isolates, respectively [4] [2].
Automated Systems: Limited data are available on the performance of automated systems for this compound testing. Laboratories using these systems should validate against reference BMD using a representative collection of clinical isolates, particularly for organisms with known testing challenges [2].
Agar Dilution: Agar dilution methodology shows excellent correlation with BMD for this compound when fresh media is employed. This method is particularly suitable for testing anaerobic organisms or when processing large numbers of isolates [4].
While this compound maintains potent activity against most clinical isolates, understanding resistance mechanisms is crucial for surveillance and treatment optimization:
Efflux Pump Overexpression: The most common resistance mechanism in Enterobacteriaceae involves overexpression of Resistance-Nodulation-Cell Division (RND) efflux pumps, particularly AcrAB-TolC. Regulation occurs through transcriptional activators of the AraC/XylS family (RamA, MarA, RarA, and SoxS) that interact with the acrAB promoter region. In Klebsiella pneumoniae, RamA overexpression is a predominant mechanism, often resulting from mutations in its local repressor RamR [5] [6].
Mobile Resistance Genes: The emergence of plasmid-encoded efflux pump gene clusters tmexCD-toprJ represents a significant concern for horizontal transfer of this compound resistance. These complexes function as dedicated efflux pumps for this compound and have been identified in various plasmid types across Enterobacteriaceae [5].
Chromosomal Mutations: Mutations in the tet(A) gene, which encodes a tetracycline-specific efflux pump, have been associated with reduced this compound susceptibility in E. coli and K. pneumoniae. Other reported mutations involve the rpsJ gene (encoding ribosomal protein S10), adeS (regulator of AdeABC efflux pump in Acinetobacter), and various global regulatory genes [5] [6].
The pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound plays a crucial role in predicting antibiotic efficacy, with the ratio of area under the concentration-time curve (AUC) to MIC (AUC/MIC) serving as the primary determinant:
Dose Optimization Strategies: For serious infections caused by multidrug-resistant organisms, especially with elevated MICs, high-dose this compound (200 mg loading dose followed by 100 mg every 12 hours) has been implemented to achieve adequate PK/PD targets. Studies have demonstrated improved microbiological clearance and a trend toward reduced mortality with high-dose regimens in CRE bacteremia [7] [8].
Combination Therapy: this compound-based combination regimens with aminoglycosides (amikacin or gentamicin) have shown predominantly additive effects (69.4–75.5% of isolates) against CRKP, with synergistic activity observed in approximately 8% of isolates. No antagonism has been reported, supporting the potential utility of these combinations for serious infections [3].
PK/PD Considerations: this compound exhibits extensive tissue distribution with a large volume of distribution, but achieves relatively low plasma concentrations. This characteristic makes it particularly suitable for soft tissue and intra-abdominal infections but potentially suboptimal for bloodstream infections unless higher doses are employed [7] [8].
Optimized broth microdilution methodology is essential for accurate determination of this compound MICs, which directly informs appropriate clinical use of this important last-resort antibiotic. The oxygen lability of this compound represents the most critical methodological consideration, requiring the use of freshly prepared media (<12 hours old) or supplementation with oxygen-reducing agents to prevent artificially elevated MICs. Implementation of rigorous quality control procedures using established reference strains ensures inter-laboratory reproducibility and reliable patient results.
As this compound resistance continues to emerge globally, with mechanisms including efflux pump overexpression and acquired resistance genes, accurate susceptibility testing becomes increasingly important for both clinical management and resistance surveillance. The optimized protocol described in these application notes provides a standardized approach for generating reliable this compound MIC data, supporting both clinical decision-making and antimicrobial stewardship efforts in the face of growing antimicrobial resistance challenges.
For precise therapeutic drug monitoring (TDM) of this compound, robust and sensitive analytical methods are essential. The following techniques have been successfully developed and validated.
The HPLC-MS/MS method represents the gold standard for sensitivity and specificity in clinical TDM due to its ability to accurately measure low plasma concentrations amidst complex biological matrices [1].
For the analysis of pharmaceutical formulations and in degradation studies, a stability-indicating HPLC-UV method using eco-friendly solvents has been developed [2].
The following diagram illustrates the logical workflow for developing and validating an HPLC method for this compound TDM, incorporating key considerations from method setup to clinical application:
For any analytical method to be used in a research or clinical setting, it must be rigorously validated. The tables below summarize typical validation parameters and results for this compound assays as reported in the literature.
Table 1: Validation Parameters for HPLC-MS/MS Method in Human Plasma [1]
| Parameter | Description / Result |
|---|---|
| Linear Range | 50 - 2,000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL [1] |
| Accuracy & Precision | Meeting FDA/NMPA guidelines (Specific data for intra-day and inter-day precision and accuracy should be determined during method validation in the user's laboratory) [1] |
| Extraction Recovery | Evaluated for TGC and IS at QC levels (Specific recovery percentages should be determined during method validation in the user's laboratory) [1] |
| Matrix Effect | Investigated and found to be consistent (Specific IS-normalized matrix factor data should be determined during method validation in the user's laboratory) [1] |
| Stability | Established under various storage and processing conditions (e.g., benchtop, autosampler, freeze-thaw) [1] |
Table 2: Validation Parameters for HPLC-UV Method for Pharmaceutical Dosage Forms [2]
| Parameter | Description / Result |
|---|---|
| Linear Range | 8 - 60 μg/mL [2] |
| Accuracy (%) | Reported as per ICH guidelines (Specific recovery percentages at 80%, 100%, and 120% levels should be determined during method validation) [2] |
| Precision (% RSD) | Intra-day and inter-day RSD < 10% for repeated measurements of quality control samples [2] |
| Specificity | Demonstrated through forced degradation studies; base degradation product was well-resolved from TGC peak [2] |
| Robustness | Evaluated using experimental design (Central Composite Design) [2] |
This compound TDM is particularly valuable in critically ill patients where pathophysiological changes can significantly alter drug pharmacokinetics.
Table 3: Summary of this compound Dosing and Exposure from Clinical TDM Studies
| Regimen Description | Loading Dose | Maintenance Dose | Average Trough Concentration (C~min~) | AUC~0-12h~ | Reference |
|---|---|---|---|---|---|
| Standard Dose (SD) | 100 mg | 50 mg q12h | 0.21 μg/mL | 9.83 ± 1.23 h·μg/mL | [3] [4] |
| High Dose (HD) | 200 mg | 100 mg q12h | 0.56 μg/mL | 16.35 ± 3.09 h·μg/mL | [3] [4] |
| Recommended for MDR-AB | 100 mg | 100 mg q12h | (Monitoring recommended) | (Target exposure based on PK/PD) | [1] [5] |
This protocol outlines the steps from sample collection to data reporting.
Therapeutic drug monitoring of this compound via HPLC or HPLC-MS/MS provides a powerful tool for personalizing therapy in critically ill patients with severe resistant infections. The methods outlined here enable reliable quantification of this compound in biological samples. Current evidence indicates that high-dose regimens (100 mg every 12 hours) are frequently required to achieve pharmacodynamic targets, particularly for multidrug-resistant Gram-negative bacteria. Implementing TDM can guide these dosing decisions, potentially improving clinical outcomes while monitoring for associated adverse effects.
The repurposing of non-oncological drugs represents a promising strategy in oncology drug development, offering potential reductions in both time and cost compared to traditional de novo drug discovery approaches. Among these repurposed agents, the antibiotic tigecycline - a glycylcycline class antibiotic initially approved for complicated microbial infections - has demonstrated significant anti-cancer properties across diverse hematological and solid tumor models [1] [2]. The scientific rationale for combining this compound with established chemotherapeutic agents like imatinib (a BCR-ABL tyrosine kinase inhibitor) and doxorubicin (an anthracycline topoisomerase II inhibitor) stems from their complementary mechanisms of action that collectively target multiple oncogenic pathways while potentially overcoming common resistance mechanisms. This multi-target approach is particularly valuable in addressing the challenges of tumor heterogeneity and adaptive resistance that frequently limit the efficacy of monotherapies in clinical oncology [3].
This compound's anti-cancer activity primarily derives from its inhibition of mitochondrial protein translation, which disrupts oxidative phosphorylation (OxPhos) and energy production in cancer cells [1]. This metabolic targeting is especially effective against cancer cells dependent on mitochondrial function and shows synergistic potential when combined with agents that have different primary mechanisms. The combinations outlined in these application notes leverage this metabolic disruption to enhance the efficacy of both targeted therapies like imatinib and conventional chemotherapies like doxorubicin, potentially allowing for dose reduction of cytotoxic agents and mitigation of associated side effects while maintaining or improving therapeutic outcomes [1] [2] [4].
The therapeutic efficacy of the this compound-imatinib-doxorubicin combinations arises from the distinct but complementary molecular mechanisms of each component:
This compound: As a mitochondrial translation inhibitor, this compound preferentially targets cancer cells by disrupting oxidative phosphorylation and inducing metabolic stress [1]. It achieves this through strong binding to the mitochondrial 30S ribosomal subunit, blocking the entry of aminoacyl-tRNAs and preventing peptide elongation during mitochondrial protein synthesis [2]. This mechanism results in impaired electron transport chain function, reduced ATP production, and activation of metabolic stress pathways. Additionally, this compound has been shown to suppress mitochondrial oxidative phosphorylation (OxPhos), induce cell cycle arrest at G0/G1 phase, and inhibit migration and invasion through downregulation of epithelial-mesenchymal transition (EMT) markers [1] [5]. The compound also demonstrates effects on various signaling pathways, including inhibition of MYC, HIFs, PI3K/AKT-mediated mTOR, cytoplasmic p21 CIP1/Waf1, and Wnt/β-catenin signaling [2].
Imatinib: As a tyrosine kinase inhibitor, imatinib primarily targets BCR-ABL, c-KIT, and PDGFR receptors [6]. In the context of chemosensitization, imatinib has been demonstrated to reverse doxorubicin resistance through multiple mechanisms: (1) inhibition of ABCB1 (P-glycoprotein) drug efflux transporter function and expression; (2) suppression of STAT3-dependent NF-κB survival pathways; and (3) interference with HSP27/p38/AKT-mediated pro-survival signaling networks [4]. Importantly, imatinib converts NF-κB from a pro-survival to a pro-apoptotic factor in the presence of DNA-damaging agents like doxorubicin, representing a critical mechanism for overcoming intrinsic resistance [4].
Doxorubicin: This anthracycline antibiotic intercalates into DNA and inhibits topoisomerase II, causing DNA double-strand breaks and triggering apoptosis [4]. Its cytotoxicity is mediated through multiple additional mechanisms, including generation of reactive oxygen species (ROS) and disruption of DNA replication processes. However, its efficacy is often limited by the development of resistance mechanisms, particularly upregulation of drug efflux transporters like ABCB1, which can be counteracted by combination with imatinib and this compound [4].
The combination of these agents creates a multi-targeted approach that simultaneously attacks cancer cells through complementary pathways. The schematic below illustrates the integrated molecular mechanisms of this combination therapy:
Figure 1: Integrated Molecular Mechanisms of this compound, Imatinib, and Doxorubicin Combination Therapy
The synergistic interaction between these agents occurs at multiple levels:
Table 1: Summary of Preclinical Efficacy Data for this compound Combinations
| Cancer Type | Combination | Experimental Model | Key Findings | Reference |
|---|---|---|---|---|
| Chronic Myeloid Leukemia (CML) | This compound + Imatinib | K562 cell line (IC~50~ = 51.4 μM for this compound) | Synergistic reduction in cell viability; enhanced OxPhos inhibition and autophagy | [1] |
| Breast Cancer & Melanoma | Imatinib + Doxorubicin | MDA-MB-435s, WM3248, BT-549 cell lines | Reversal of intrinsic/acquired doxorubicin resistance; reduced ABCB1 expression & function | [4] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | This compound + Gemcitabine | AsPC-1 and HPAC cell lines; xenograft models | Suppressed proliferation, migration, invasion; G0/G1 cell cycle arrest; CCNE2 downregulation | [5] |
| Various Cancers | This compound + Chemotherapeutic Agents | Multiple hematologic and solid tumor models | Enhanced efficacy with venetoclax, doxorubicin, vincristine, paclitaxel, cisplatin | [1] [2] |
| Glioblastoma | Imatinib + Temozolomide | Clinical trial (65 patients) | Established MTD of 1000 mg imatinib; well-tolerated combination | [6] |
Table 2: this compound Monotherapy IC~50~ Values Across Cancer Cell Lines
| Cancer Type | Cell Line | IC~50~ Value | Treatment Time | Assay Method | Reference |
|---|---|---|---|---|---|
| Melanoma | A375 | 7.24 μM | 48 h | MTT assay | [1] |
| Non-Small Cell Lung Cancer | A549 | 5.8 μM | 14 d | Colony formation | [1] |
| Chronic Myeloid Leukemia | K562 | 51.4 μM | 48 h | Cell Counting Kit-8 | [1] |
| RB1-deficient TNBC | BT549, MDA-MB-436 | ~3 μM | 72 h | MTT assay | [1] |
| Mouse Colon Cancer | CT26 | 33 μM | 72 h | CyQuant direct cell proliferation | [1] |
The combination therapies induce several critical molecular and phenotypic changes that underlie their efficacy:
The experimental workflow for implementing these protocols is summarized below:
Figure 2: Experimental Workflow for Combination Therapy Evaluation
While the preliminary data for this compound combinations with imatinib and doxorubicin are promising, several research gaps need to be addressed to advance this therapeutic strategy:
The combination of this compound with imatinib and doxorubicin represents a promising multi-targeted approach to cancer therapy that simultaneously addresses metabolic dependencies, drug efflux mechanisms, and survival pathway activation. The complementary mechanisms of these agents - targeting mitochondrial function, tyrosine kinase signaling, and DNA integrity - create a therapeutic synergy that may overcome common resistance mechanisms and enhance anti-tumor efficacy across diverse cancer types.
These application notes provide researchers with comprehensive experimental protocols for evaluating these combinations in preclinical models, along with reference data on expected efficacy and mechanistic endpoints. The systematic implementation of these protocols will facilitate the generation of robust, reproducible data to advance this therapeutic strategy toward clinical translation. Future research directions should focus on biomarker development, resistance mechanism elucidation, and optimization of dosing schedules to maximize the therapeutic potential of these promising combinations.
This compound is a broad-spectrum glycylcycline antibiotic derived from minocycline that represents a crucial therapeutic option in the era of multidrug-resistant pathogens. As a 9-t-butyl glycol amide derivative of minocycline, this compound inhibits bacterial protein translation by binding to the 30S ribosomal subunit, thereby blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome and preventing incorporation of amino acid residues into elongating peptide chains [1]. This mechanism allows this compound to overcome the two major tetracycline resistance mechanisms (ribosomal protection and efflux), granting it activity against a wide spectrum of Gram-positive pathogens (including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci), Gram-negative microorganisms (including ESBL producers and carbapenem-resistant Enterobacterales), anaerobes, and atypical microorganisms [2] [1].
The clinical importance of this compound has grown substantially with the increasing prevalence of multidrug-resistant (MDR) infections, particularly those caused by carbapenem-resistant Enterobacterales and Acinetobacter baumannii [2] [3]. This compound is currently approved for the treatment of complicated skin and skin structure infections, complicated intra-abdominal infections, and community-acquired pneumonia as monotherapy [1]. However, with the emergence of this compound-resistant strains, combination therapy has become an increasingly important strategy, necessitating robust and standardized in vitro methods to evaluate this compound's bactericidal activity alone and in combination with other antimicrobial agents [2].
When designing in vitro bactericidal activity assays for this compound, researchers must select the most appropriate methodology based on their specific research questions, available resources, and required throughput. Each method offers distinct advantages and limitations that must be carefully considered.
Table 1: Comparison of Methodologies for this compound In Vitro Bactericidal Activity Testing
| Method | Key Principles | Advantages | Limitations | Optimal Use Cases |
|---|---|---|---|---|
| Broth Microdilution (BMD) | Serial dilutions in liquid medium | Reference standard, quantitative MIC data, high reproducibility | Labor-intensive, requires specialized equipment | Reference testing, regulatory studies, establishing breakpoints |
| E-test | Continuous concentration gradient on agar | Simple setup, provides MIC values, suitable for synergy testing | Higher cost per test, potential variability with fastidious organisms | Clinical isolates screening, combination therapy assessment |
| Time-Kill Assay (TKA) | Evaluation of bacterial killing over time | Assesses bactericidal vs. bacteriostatic activity, models pharmacokinetics | Time-consuming, technically demanding, complex data analysis | Pharmacodynamic studies, combination therapy mechanism evaluation |
Methodological Discordance: Studies have demonstrated that Etest MICs tend to trend one doubling-dilution higher than BMD MICs for most pathogens, with particularly significant differences observed in Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae (≥4-fold differences in MICs for 29%, 27.1%, and 34% of isolates, respectively) [4]. This discordance underscores the importance of methodological consistency when comparing results across studies.
Quality Control Strains: Appropriate quality control measures should include reference strains such as S. pneumoniae ATCC 49619, S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 in accordance with CLSI guidelines [4].
This compound-specific Challenges: The bacteriostatic nature of this compound against many pathogens necessitates careful interpretation of bactericidal activity, particularly in time-kill assays where regrowth may occur after initial suppression [1]. Additionally, the significant protein binding of this compound (71-89%) may necessitate supplementation of media with serum proteins for more clinically relevant simulations [1].
The E-test synergy method enables quantitative assessment of antimicrobial interactions between this compound and other antibiotics by utilizing impregnated strips that create continuous concentration gradients on agar media. This method is particularly valuable for evaluating potential combination therapies against multidrug-resistant clinical isolates, as it provides both minimum inhibitory concentration (MIC) values and allows for calculation of Fractional Inhibitory Concentration (FIC) indices to characterize interactions as synergistic, additive, indifferent, or antagonistic [2]. The protocol described below has been successfully applied to study this compound in combination with nine antimicrobial agents—ceftazidime/avibactam, colistin, ertapenem, gentamicin, imipenem, levofloxacin, meropenem/vaborbactam, polymyxin B, and rifampicin—against clinical Enterobacter cloacae strains [2].
Strain Preparation: Thaw preserved clinical isolates and subculture onto MacConkey agar plates. Incubate at 35°C for 18-24 hours to ensure purity and viability [2].
Inoculum Standardization: Prepare a bacterial suspension directly from fresh plated cultures in sterile saline or broth to achieve a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) using the turbidimetric method [2].
Agar Inoculation: Within 15 minutes of standardization, dip a sterile swab into the adjusted inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth [2].
E-test Strip Application:
Incubation: Invert plates and incubate at 35°C for 18-20 hours in ambient air [2].
MIC Determination: Read MIC values at the point where the edge of the elliptical zone of inhibition intersects with the E-test strip [2].
The workflow for this E-test synergy method can be visualized as follows:
Fractional Inhibitory Concentration (FIC) Calculation:
Interpretation Criteria:
Time-kill assays represent the gold standard methodology for quantitatively evaluating the bactericidal activity of antimicrobial agents over time. Unlike the E-test method which provides a snapshot of inhibitory concentrations at a single timepoint, time-kill assays monitor the rate and extent of bacterial killing throughout a 24-48 hour period, providing critical insights into pharmacodynamic relationships and enabling distinction between bacteriostatic and bactericidal effects [2]. This method is particularly valuable for studying this compound, given its primarily bacteriostatic classification against most pathogens, and for evaluating combination therapies where the timing of antimicrobial interactions significantly influences outcomes.
Antimicrobial Solution Preparation: Prepare this compound and companion antimicrobials at 10× the desired final concentrations in sterile water or appropriate solvents following CLSI guidelines.
Inoculum Preparation: Harvest fresh colonies from overnight agar plates and suspend in saline to a turbidity of 0.5 McFarland standard. Further dilute in CAMHB to achieve approximately 5 × 10^5 CFU/mL in the final test volume.
Test Tube Setup: In sterile tubes, combine antimicrobial solutions, bacterial inoculum, and CAMHB to achieve final this compound concentrations typically ranging from 0.125× to 4× the MIC and a final bacterial density of approximately 5 × 10^5 CFU/mL.
Incubation and Sampling: Incubate test tubes at 35°C with constant shaking. Remove aliquots (typically 100 μL) at predetermined timepoints: 0, 2, 4, 8, 12, and 24 hours.
Viable Count Determination: Perform serial 10-fold dilutions in saline with Tween 80 and plate onto Mueller-Hinton agar using either spread plating or spiral plating techniques. Incubate plates at 35°C for 18-24 hours before counting colonies.
Control Samples: Include growth control (bacteria without antibiotics), sterility control (media only), and antibiotic control (antibiotics without bacteria).
The experimental workflow and sampling strategy for time-kill assays can be visualized as follows:
Time-Kill Curve Generation: Plot log~10~ CFU/mL versus time for each antimicrobial concentration and combination tested.
Bactericidal Activity Definition: A ≥3-log~10~ decrease (99.9% reduction) in CFU/mL compared to the initial inoculum defines bactericidal activity.
Synergy Assessment in Combinations: Synergy is demonstrated when the combination produces a ≥2-log~10~ decrease in CFU/mL at 24 hours compared to the most active single agent.
Antagonism Assessment: Antagonism is indicated when the combination shows a ≥2-log~10~ increase in CFU/mL compared to the most active single agent.
Essential Agreement: For E-test methods compared to broth microdilution, essential agreement within ±1 doubling dilution should be achieved for ≥90% of isolates to ensure methodological validity [4].
This compound-specific Considerations: Researchers should be aware that Etest MICs for this compound typically trend one doubling-dilution higher than BMD MICs for most pathogens, with more significant discrepancies observed in Acinetobacter baumannii, Serratia marcescens, and Streptococcus pneumoniae [4].
Resistance Development Monitoring: During time-kill assays, the emergence of resistance should be monitored by subculturing samples from the last timepoint (24 hours) onto antibiotic-containing agar plates and comparing MICs to baseline values.
Recent research has demonstrated promising potential for this compound combination therapies against multidrug-resistant pathogens. A comprehensive 2024 study evaluating this compound in combination with nine antimicrobial agents against 80 clinical Enterobacter cloacae strains revealed compelling evidence for synergistic interactions:
Table 2: Synergy Rates for this compound Combinations Against MDR Enterobacter cloacae (n=80)
| Combination | Synergy Rate | Additive Rate | Indifference Rate | Antagonism Rate |
|---|---|---|---|---|
| Ceftazidime/avibactam + this compound | 75.0% (60/80) | 18.8% (15/80) | 6.2% (5/80) | 0% |
| Imipenem + this compound | 75.0% (60/80) | 20.0% (16/80) | 5.0% (4/80) | 0% |
| Polymyxin B + this compound | 68.8% (55/80) | 22.5% (18/80) | 8.7% (7/80) | 0% |
| Rifampicin + this compound | 68.8% (55/80) | 25.0% (20/80) | 6.2% (5/80) | 0% |
| Meropenem/Vaborbactam + this compound | 62.5% (50/80) | 27.5% (22/80) | 10.0% (8/80) | 0% |
| Colistin + this compound | 57.5% (46/80) | 31.3% (25/80) | 11.2% (9/80) | 0% |
| Ertapenem + this compound | 52.5% (42/80) | 35.0% (28/80) | 12.5% (10/80) | 0% |
| Gentamicin + this compound | 37.5% (30/80) | 42.5% (34/80) | 20.0% (16/80) | 0% |
| Levofloxacin + this compound | 32.5% (26/80) | 45.0% (36/80) | 22.5% (18/80) | 0% |
Across all combinations studied, synergy was observed in 61% of cases, addition in 32%, and indifference in 7%, with no antagonism observed in any combination [2]. These findings strongly support the strategic use of this compound in combination regimens rather than as monotherapy for serious infections caused by MDR Enterobacter cloacae.
Inoculum Effect: The presence of a high bacterial inoculum can significantly impact this compound efficacy, particularly against carbapenem-resistant Enterobacterales. Ensure standardized inoculum preparation and consider testing at higher inocula (e.g., 10^7 CFU/mL) for isolates from biofilm-associated infections.
Carryover Artifacts: In time-kill assays, antibiotic carryover during plating can artificially suppress colony counts. This can be mitigated through serial dilution before plating, use of antibiotic-inactivating agents in dilution blanks, or membrane filtration methods.
This compound Stability: this compound solutions degrade relatively quickly. Prepare fresh stock solutions for each experiment and protect from light during incubation and storage.
Media Composition Variations: Cation concentrations in Mueller-Hinton media significantly impact the activity of polymyxin combinations with this compound. Use cation-adjusted media for consistency and clinically relevant results.
The methodologies described in these application notes provide robust, standardized approaches for evaluating the in vitro bactericidal activity of this compound alone and in combination with other antimicrobial agents. The comprehensive assessment of this compound's synergistic potential is particularly relevant in the current antimicrobial resistance landscape, where combination therapies are increasingly essential for treating infections caused by multidrug-resistant pathogens. The promising synergy rates observed between this compound and agents such as ceftazidime/avibactam, carbapenems, and polymyxins highlight the importance of these in vitro assays in guiding effective clinical therapy selection. Further research incorporating pharmacokinetic/pharmacodynamic modeling and correlation with clinical outcomes will strengthen the translation of these in vitro findings to patient care.
This compound, a first-in-class glycylcycline antibiotic approved by the FDA for bacterial infections, has emerged as a promising repurposed anticancer agent due to its unique mechanism of targeting mitochondrial protein synthesis. Unlike conventional chemotherapy agents, this compound exerts its anti-tumor effects primarily through inhibition of mitochondrial biogenesis, leading to disrupted energy metabolism and activation of cell death pathways in cancer cells. Recent evidence demonstrates that cancer cells frequently activate protective autophagy when treated with this compound, creating a resistance mechanism that limits its therapeutic potential. The strategic inhibition of autophagy has been shown to significantly enhance this compound's cytotoxicity across various cancer types, including leukemia, multiple myeloma, gastric cancer, and colorectal cancer models. This application note provides comprehensive experimental protocols and data analysis frameworks for researchers investigating the combination of this compound with autophagy inhibitors, summarizing key quantitative findings and detailing standardized methodologies for evaluating this promising therapeutic approach.
The molecular rationale for this combination strategy stems from the interconnected relationship between mitochondrial stress and autophagic adaptation. When this compound disrupts mitochondrial function, cancer cells often upregulate autophagy as a survival mechanism to remove damaged organelles and generate alternative energy sources. By concurrently inhibiting autophagy, this protective response is blocked, pushing cells toward apoptotic death rather than survival. The following sections detail the mechanistic basis, experimental evidence, and practical protocols for implementing this combination strategy in preclinical cancer research.
This compound exerts its anticancer effects primarily through inhibition of mitochondrial translation, which distinguishes it from conventional cytotoxic agents. As a glycylcycline antibiotic, this compound binds to the 30S ribosomal subunit, but with higher affinity than traditional tetracyclines, effectively blocking protein synthesis in bacteria and, importantly, in mitochondria. This mechanism particularly impacts cancer cells due to their frequently increased dependence on mitochondrial function for energy metabolism and biosynthetic precursors. The inhibition of mitochondrial protein synthesis leads to:
The selective toxicity of this compound toward cancer cells while sparing normal cells appears to stem from differences in mitochondrial biogenesis and metabolic characterization between these cell types. Cancer cells often exhibit enhanced mitochondrial biogenesis and may be more vulnerable to disruption of organellar function, though this vulnerability varies across cancer types [2] [1].
Autophagy, a conserved cellular self-digestion process, plays a complex dual role in cancer therapeutics, functioning as both a cell death mechanism and a pro-survival pathway. This compound treatment consistently induces protective autophagy across multiple cancer types through several interconnected pathways:
The cytoprotective nature of this compound-induced autophagy has been demonstrated through inhibition experiments where autophagy inhibitors significantly enhance this compound's cytotoxicity in multiple cancer models [2] [3]. This provides the rational basis for combination therapy, wherein autophagy inhibition prevents the cancer cells from evading this compound-induced stress.
Table 1: Molecular Pathways in this compound-Induced Autophagy
| Cancer Type | Autophagy Regulation | Key Signaling Proteins | Functional Outcome |
|---|---|---|---|
| Chronic Myeloid Leukemia | Downregulation of PI3K-AKT-mTOR pathway | PI3K, AKT, mTOR | Protective autophagy [2] |
| Multiple Myeloma | AMPK activation, mTOR inhibition | p-AMPK, p-mTOR, p-p70S6K | Cytoprotective autophagy [3] |
| Gastric Cancer | AMPK/mTOR pathway activation | AMPK, mTOR, LC3-I/II | Cell death induction [4] |
| Colon Cancer | EMT-associated autophagy | Erk1/2, EMT markers | Therapy resistance [5] |
Comprehensive in vitro studies have demonstrated that autophagy inhibition significantly potentiates this compound's anti-proliferative effects across diverse cancer lineages. The consistency of this phenomenon across various cancer types suggests a fundamental vulnerability in how transformed cells manage mitochondrial and metabolic stress.
Table 2: In Vitro Efficacy of this compound Alone and with Autophagy Inhibition
| Cancer Type | Cell Lines | This compound IC50 (μM) | Autophagy Inhibitor | Combination Effect | Reference |
|---|---|---|---|---|---|
| Chronic Myeloid Leukemia | K562, K562/ADR | 5-10 μM (72h) | Chloroquine, Bafilomycin A1 | Significant synergy in drug-resistant lines [2] | |
| Multiple Myeloma | RPMI-8226, NCI-H929, U266 | ~20 μM (48h) | Bafilomycin A1 | Enhanced cytotoxicity, G0/G1 cell cycle arrest [3] | |
| Gastric Cancer | MKN45, MKN74, primary cells | 10 μM (72h) | Chloroquine | Significant proliferation inhibition [4] | |
| Pancreatic Cancer | MIAPaCa2 (gemcitabine/paclitaxel-resistant) | Not reported | Atg7 knockdown | Restored chemosensitivity, increased ROS and apoptosis [6] |
The enhancement of cytotoxicity with autophagy inhibition has been observed consistently across studies, with combination treatments typically showing 30-60% greater reduction in cell viability compared to this compound alone. In drug-resistant CML cells, the combination approach effectively overcame resistance mechanisms, suggesting its potential value in treating therapy-refractory malignancies [2]. The molecular basis for this synergy involves increased apoptotic cell death, as evidenced by enhanced caspase activation and PARP cleavage in combination treatment groups compared to single-agent therapy.
The promising in vitro findings have been validated in multiple mouse xenograft models, demonstrating the translational potential of combining this compound with autophagy inhibitors. In a multiple myeloma xenograft model using RPMI-8226 cells, this compound (75 mg/kg, twice daily) alone inhibited tumor growth by approximately 40%, while the combination with chloroquine (50 mg/kg, daily) resulted in significantly enhanced efficacy with approximately 70% tumor growth inhibition [3]. Similar enhancement was observed in colorectal cancer models where autophagy inhibition improved sensitivity to regorafenib, supporting the broad applicability of this approach [5].
The in vivo studies have provided important insights into the therapeutic window of this combination approach. Notably, this compound exhibits selective toxicity toward malignant cells while sparing their normal counterparts, attributed to differences in mitochondrial biogenesis and metabolic dependencies between normal and transformed cells [2] [1]. This selectivity is particularly advantageous for potential clinical translation, as it may mitigate typical chemotherapy toxicities.
Purpose: To quantitatively assess the cytotoxic effects of this compound alone and in combination with autophagy inhibitors on cancer cell lines.
Materials:
Procedure:
Technical Notes:
Purpose: To confirm autophagy induction by this compound and inhibition by autophagy inhibitors.
Materials:
Procedure:
Alternative Methods:
Purpose: To evaluate the efficacy of this compound combined with autophagy inhibitors in mouse xenograft models.
Materials:
Procedure:
Technical Notes:
The diagram below illustrates the molecular mechanisms through which this compound induces protective autophagy and how autophagy inhibitors enhance its anticancer efficacy:
Diagram 1: Molecular mechanisms of this compound-induced autophagy and enhancement by autophagy inhibition. This compound inhibits mitochondrial translation, leading to energy stress and AMPK activation with mTOR inhibition, which induces protective autophagy. Autophagy inhibitors block this protective response, enhancing apoptosis.
The diagram below outlines the key steps in evaluating the combination of this compound with autophagy inhibitors:
Diagram 2: Experimental workflow for evaluating this compound-autophagy inhibitor combinations, progressing from in vitro screening to in vivo validation.
The combination of this compound with autophagy inhibitors represents a promising therapeutic strategy that leverages the metabolic vulnerabilities of cancer cells while blocking their adaptive survival mechanisms. The compiled evidence demonstrates consistent synergistic effects across diverse hematological and solid tumor models, with particular promise for overcoming drug resistance in refractory cancers.
Future research directions should focus on:
The protocols outlined in this application note provide a standardized framework for preclinical evaluation of this promising therapeutic approach, with detailed methodologies that ensure reproducibility and comprehensive mechanistic understanding. As research in this area advances, these protocols may be adapted and refined to incorporate new technical developments and biological insights.
This compound, a third-generation tetracycline antibiotic, has emerged as a promising anti-neoplastic agent through its potent inhibition of mitochondrial translation. Originally developed to combat multidrug-resistant bacterial infections, this compound exhibits concentration-dependent cytotoxicity across diverse cancer models, including leukemia, melanoma, and hepatocellular carcinoma. The mechanistic basis of its anti-cancer effects centers on the disruption of mitochondrial oxidative phosphorylation (OXPHOS) through binding to mitochondrial ribosomes, which share structural similarities with bacterial ribosomes. This binding inhibits the synthesis of key electron transport chain components encoded by mitochondrial DNA, ultimately leading to collapsed mitochondrial membrane potential (ΔΨm), impaired ATP production, and activation of apoptotic pathways. These application notes provide detailed methodologies for quantifying this compound-induced ΔΨm alterations, supported by comprehensive protocols and empirical data from recent investigations.
This compound exerts its anti-mitochondrial effects through multi-site binding to the mitoribosome, as revealed by cryo-EM structural studies. Unlike earlier tetracyclines that primarily target the ribosomal A-site, this compound occupies three distinct sites on the mitoribosome: (1) the conserved A-site found in bacteria, (2) the peptidyl transferase center of the large subunit, and (3) a unique third binding site on the large subunit that lacks protective methylation in humans [1]. This multi-site binding enables this compound to potently inhibit mitochondrial translation at concentrations that minimally affect cytosolic protein synthesis (5-10 μM), creating a therapeutic window for selectively targeting cancer cells with heightened mitochondrial dependence [1].
The molecular consequences of mitochondrial translation inhibition include dose-dependent reductions in the expression of mitochondrial DNA-encoded subunits of oxidative phosphorylation complexes I, III, and IV, while nuclear-encoded subunits (complex II and complex V) remain relatively unaffected [1]. This subunit imbalance disrupts electron transport chain integrity, leading to impaired proton gradient maintenance across the inner mitochondrial membrane and consequent ΔΨm dissipation. The resulting bioenergetic crisis activates multiple cell death pathways, including apoptosis in sensitive cell types like melanotic melanoma COLO 829 cells and leukemic stem cells, while inducing alternative survival mechanisms such as autophagy in amelanotic melanoma A375 cells [2] [3].
Table 1: Molecular Mechanisms of this compound-Induced Mitochondrial Dysfunction
| Mechanistic Aspect | Specific Effect | Experimental Validation |
|---|---|---|
| Ribosomal Binding | Binds three sites on mitoribosome | Cryo-EM structural analysis [1] |
| Translation Inhibition | Inhibits mitochondrial protein synthesis | 35S-methionine labeling; Mito-FUNCAT-FACS [1] |
| OXPHOS Disruption | Reduces complexes I, III, IV subunits | Western blotting (NDUFB8, UQCRCII, COX2) [1] |
| Metabolic Reprogramming | Decreases oxygen consumption rate | Seahorse MitoStress Test [1] [4] |
| Membrane Potential | Depolarizes inner mitochondrial membrane | JC-1 staining and image cytometry [5] |
The JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) assay represents a gold standard method for quantifying mitochondrial membrane potential in live cells. This dual-emission potentiometric dye undergoes reversible color shift transitions from green (~529 nm) to red (~590 nm) fluorescence as it forms J-aggregates in polarized mitochondria, enabling ratiometric quantification of ΔΨm. The following protocol has been optimized for assessing this compound effects across various cancer models:
The diagram below illustrates the experimental workflow and the principle of JC-1 fluorescence shift:
The Seahorse XF Analyzer provides real-time assessment of mitochondrial function by measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This platform enables comprehensive profiling of this compound effects on oxidative phosphorylation and glycolytic function:
Empirical studies across diverse cancer models demonstrate consistent patterns of this compound-induced mitochondrial dysfunction, with cell-type variations in sensitivity thresholds and downstream consequences. The following tables synthesize quantitative findings from recent investigations:
Table 2: this compound Effects on Mitochondrial Parameters Across Cancer Models
| Cell Model | This compound Concentration | Exposure Time | ΔΨm Reduction | OCR Reduction | Apoptosis Induction | Reference |
|---|---|---|---|---|---|---|
| Primary Human T cells | 5 μM | 18 h | ~40% | ~50% (basal) | Not reported | [1] |
| COLO 829 Melanotic Melanoma | 10 μM | 48 h | ~65% | Not reported | ~35% (caspase 3/7+) | [2] [3] |
| A375 Amelanotic Melanoma | 10 μM | 48 h | ~45% | Not reported | Minimal (autophagy) | [2] [3] |
| HEMn-LP Melanocytes | 50 μM | 48 h | ~60% | Not reported | ~25% (sub-G1) | [5] |
| Huh7 Hepatocellular Carcinoma | 10 μM | 48 h | Not reported | ~60% (maximal) | ~30% (annexin V+) | [4] |
| Jurkat T cells | 5 μM | 18 h | Not reported | ~45% (ATP-linked) | Not reported | [1] |
Table 3: this compound IC₅₀ Values Across Experimental Models
| Cell Type | IC₅₀ (Viability) | Assay Method | Exposure Time | Reference |
|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells | 2.02-9.42 μM | Cell viability assay | 3 days | [1] |
| Jurkat T cells | 2.94-3.08 μM | Cell viability assay | 3 days | [1] |
| COLO 829 Melanoma | ~8 μM | WST-1 proliferation | 48 h | [2] [3] |
| A375 Melanoma | ~12 μM | WST-1 proliferation | 48 h | [2] [3] |
| HEMn-LP Melanocytes | ~50 μM | Image cytometry | 48 h | [5] |
| HDF Fibroblasts | >200 μM | Image cytometry | 48 h | [5] |
| Huh7 HCC | ~10 μM | MTT assay | 48 h | [4] |
| THLE-2 Immortalized Hepatocytes | >20 μM | MTT assay | 48 h | [4] |
When implementing JC-1 assays to assess this compound-induced ΔΨm alterations, several interpretation caveats require consideration. First, the red/green fluorescence ratio provides a relative measure of ΔΨm rather than absolute values, necessitating appropriate normalization to untreated controls and depolarization-positive controls. Second, this compound's intrinsic fluorescence does not typically interfere with JC-1 detection at recommended concentrations, but emission spectral overlap should be verified using single-stain controls. Third, the heterogeneous responses observed within cell populations reflect genuine biological variation in mitochondrial membrane potential rather than technical artifacts, particularly evident in cancer stem cell populations with inherently elevated ΔΨm [6].
The differential sensitivity to this compound across cell types necessitates customized experimental approaches. Melanocytic lineages demonstrate heightened sensitivity due to additional factors including drug-melanin binding and subsequent accumulation, as confirmed by in silico modeling [5]. For melanotic melanoma models, consider extended wash steps to remove unincorporated drug that might interfere with fluorescence measurements. For hepatocellular carcinoma models, implement glucose supplementation (10-25 mM) in assay media to prevent confounding effects of nutrient deprivation on ΔΨm. Leukemic cells frequently exhibit elevated basal ΔΨm that enhances this compound sensitivity, requiring potential titration of JC-1 concentrations to maintain linear detection ranges [6].
The diagram below illustrates the molecular pathways affected by this compound treatment:
The methodologies outlined in these application notes provide robust frameworks for investigating this compound's effects on mitochondrial membrane potential across diverse experimental models. The concentration-dependent responses observed in the synthesized data highlight the therapeutic window for this compound's anti-cancer applications, particularly for malignancies dependent on mitochondrial oxidative phosphorylation. The differential sensitivity between transformed cells and their normal counterparts (e.g., HCC cells vs. immortalized hepatocytes, melanocytes vs. fibroblasts) supports the potential for selective targeting.
These protocols enable comprehensive assessment of this compound's mitochondrial effects, from initial membrane potential dissipation to functional bioenergetic deficits and downstream cell fate decisions. The integration of JC-1 staining with Seahorse XF analysis provides complementary approaches for validating mitochondrial dysfunction through independent methodologies. These standardized protocols support reproducible investigation of this compound's mechanisms across research settings and facilitate preclinical development of mitochondrial-targeting strategies for cancer therapy.
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method widely used in biomedical research to assess cell viability, proliferation, and cytotoxicity in various experimental settings. This assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in metabolically active cells. The amount of formazan dye generated is directly proportional to the number of viable cells, allowing for quantitative assessment of cell viability [1] [2].
Compared to other tetrazolium-based assays like MTT, the CCK-8 assay offers significant advantages, including enhanced sensitivity, reduced toxicity to cells, and a simplified protocol that eliminates the need for solubilization steps since the formazan product is water-soluble. These characteristics make the CCK-8 assay particularly suitable for drug screening applications and longitudinal studies where preserving cell viability after assessment might be necessary [1] [2]. The non-radioactive nature of the assay and its compatibility with high-throughput screening platforms have established it as a preferred method in pharmaceutical development and basic research.
This compound is a third-generation tetracycline derivative classified as a glycylcycline antibiotic. It was originally developed to combat antibiotic resistance and received FDA approval for treating complicated intra-abdominal infections and skin-structure infections. This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. Its broad-spectrum activity covers various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii, making it valuable for managing multidrug-resistant infections [3].
Recent investigations have revealed that this compound exhibits promising anticancer properties across diverse cancer models, including acute myeloid leukemia, glioma, non-small cell lung cancer, hepatocellular carcinoma, and colorectal cancer [4] [3] [5]. The antitumor effects primarily stem from its ability to inhibit mitochondrial protein synthesis. Since mitochondria evolved from bacterial ancestors, they retain bacterial-like ribosomes that remain susceptible to specific antibiotics, including this compound [6] [3].
Cancer cells with heightened mitochondrial dependence are particularly vulnerable to this compound, which selectively targets these cells while sparing normal cells. The molecular mechanisms underlying this compound's anticancer effects include:
Table 1: Research Applications of this compound in Various Cancer Models
| Cancer Type | Observed Effects | Proposed Mechanisms | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia | Selective cell death in leukemia stem/progenitor cells | Inhibition of mitochondrial translation; disruption of oxidative phosphorylation | [3] |
| Hepatocellular Carcinoma | Reduced viability, migration, and invasion; cell cycle arrest | Mitochondrial dysfunction; increased ROS; RAC1 upregulation | [4] |
| Colorectal Cancer | Reduced tumorigenesis; modulation of immune response | Inhibition of cell proliferation; β-catenin signaling modulation | [5] |
| Lymphomas | Selective toxicity to cancer cells | MYC oncogene-dependent cell death; mitochondrial translation inhibition | [3] |
| Non-Small Cell Lung Cancer | Growth inhibition and apoptosis induction | Impairment of mitochondrial function | [3] |
The selection of appropriate cell lines is crucial for evaluating this compound's effects. Researchers should consider both cancer cell lines with documented sensitivity to this compound and relevant non-malignant control cells to assess selective toxicity. Based on current literature, the following cell lines have demonstrated sensitivity to this compound:
For non-malignant controls, the THLE-2 immortalized normal hepatocyte cell line has been used successfully, with studies showing that this compound exhibits higher toxicity toward cancer cells compared to normal hepatocytes [4]. All cells should be maintained under standard culture conditions (37°C, 5% CO₂) in their respective media, supplemented with 10% fetal bovine serum (FBS) and appropriate antibiotics [4] [7].
This compound should be prepared in DMSO as a stock solution, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity. Based on published research:
Table 2: Reported this compound Sensitivity Ranges Across Cell Models
| Cell Type/Model | IC₅₀ / Effective Concentrations | Treatment Duration | Reference |
|---|---|---|---|
| Primary PBMCs | 2.02-9.42 μM | 72 hours | [6] |
| Jurkat T-cells | 2.94-3.08 μM | 72 hours | [6] |
| Huh7 HCC cells | ~5 μM | 24-48 hours | [4] |
| HepG2 HCC cells | ~5-10 μM | 24-48 hours | [4] |
| THLE-2 (normal hepatocytes) | Higher IC₅₀ than HCC cells | 24-48 hours | [4] |
| PC12 cells | ~51.35 mg/L (~60 μM) | 24 hours | [7] |
Figure 1: Experimental workflow for CCK-8 assay to assess this compound effects on cell viability.
Cell Seeding:
This compound Treatment:
Incubation Period:
CCK-8 Assay Procedure:
Absorbance Measurement:
Calculate cell viability using the formula:
Cell Viability (%) = (ODₜᵣₑₐₜₑ𝒹 - ODᵦₗₐₙₖ) / (OD꜀ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%
Where ODₜᵣₑₐₜₑ𝒹, OD꜀ₒₙₜᵣₒₗ, and ODᵦₗₐₙₖ represent the absorbance values of this compound-treated cells, vehicle-treated control cells, and background wells, respectively [1].
Generate dose-response curves by plotting percentage cell viability against the logarithm of this compound concentration
Calculate IC₅₀ values using nonlinear regression analysis with appropriate software (e.g., GraphPad Prism)
Perform statistical analyses using one-way ANOVA with post-hoc tests for multiple comparisons, with significance typically set at p < 0.05
Conduct at least three independent experiments with multiple replicates (typically n=3-6) per condition to ensure reproducibility
When interpreting CCK-8 results for this compound treatments, consider the following:
Cell Seeding Density: Optimization is critical - too few cells may yield insufficient signal, while too many may exceed the linear range and deplete nutrients. Test a range of densities (200-25,000 cells/well) to establish the optimal cell number that maintains linearity between signal and cell number [1].
CCK-8 Incubation Time: The incubation period with CCK-8 reagent should be optimized for each cell type. Typically 1-4 hours, but can be extended up to 24 hours if necessary due to the low toxicity of WST-8 [1] [2]. Monitor color development to determine the optimal time point within the linear range.
Edge Effect Mitigation: To minimize evaporation in edge wells, consider using peripheral wells for controls only or employing specialized plates with evaporation barriers. Alternatively, maintain a humidified environment during incubation.
Background Controls: Always include appropriate background controls (medium with CCK-8 but no cells) to account for any non-specific reduction of the tetrazolium salt or color interference from the culture medium or test compounds.
High Background Signal: This may result from chemical reduction of WST-8 by test compounds. Include compound-only controls without cells to detect such interference.
Poor Reproducibility Between Replicates: Ensure consistent cell seeding and reagent dispensing. Use multi-channel pipettes for reproducible additions, and thoroughly mix cell suspensions before plating to prevent aggregation.
Inadequate Color Development: Extended incubation may be necessary for slow-metabolizing cells. Verify reagent activity and storage conditions (protect from light, store at 4°C).
Precipitate Formation: Some compounds may precipitate in culture medium. Visual inspection before absorbance reading is recommended; brief centrifugation may settle precipitates without affecting formazan distribution.
While CCK-8 provides valuable information on overall cell viability, additional assays can elucidate the mechanisms underlying this compound-induced cytotoxicity:
Mitochondrial Function Assays:
Apoptosis Detection:
Cell Cycle Analysis:
Mitochondrial Translation Assessment:
The CCK-8 assay provides a robust, sensitive, and straightforward method for evaluating the effects of this compound on cell viability in various research contexts. Its compatibility with high-throughput screening makes it particularly valuable for dose-response studies and drug combination screening. When applying this methodology to this compound research, consideration of cell-type-specific sensitivities, treatment durations, and complementary mechanistic assays will yield the most biologically relevant insights. The growing evidence of this compound's anticancer properties across diverse malignancies highlights the importance of reliable viability assessment methods in repurposing this antibiotic for oncological applications.
Tigecycline is a last-resort antibiotic for treating infections caused by extensively drug-resistant bacteria. The emergence and spread of transferable resistance genes pose a significant public health threat [1] [2]. Two primary types of mobile resistance mechanisms have been identified:
tet(X) Gene Family: These genes, particularly the variants tet(X3) and tet(X4), encode a flavin-dependent monooxygenase that enzymatically inactivates all tetracyclines, including this compound and the newer drugs eravacycline and omadacycline [1] [2]. These genes are often plasmid-borne and have been detected in humans, food-producing animals, and environmental samples [3] [4] [2].tmexCD-toprJ Gene Cluster: This cluster encodes a resistance-nodulation-division (RND)-type efflux pump that expels this compound and other antibiotics like quinolones and aminoglycosides from the bacterial cell [5] [6]. Multiple variants (e.g., tmexCD1-toprJ1, tmexC6D6-toprJ1b) have been identified in various species, including Klebsiella pneumoniae and Pseudomonas spp. [6].The following workflow outlines the key steps in the detection and characterization of these genes:
This protocol describes a sensitive and specific multiplex real-time PCR assay for the rapid detection of tet(X3) and tet(X4) genes in bacterial isolates and complex samples like feces and soil [2].
The following primers and TaqMan probes have been validated for specific detection [2]:
tet(X3) detection:5'-CGCATCTACTGGCTGAACAC-3'5'-TGATGGCGATGAAGAAGAGG-3'5'-FAM-ACACCGCCGACATCACCAACAC-BHQ1-3'tet(X4) detection:5'-GGGCGAGAACATCTACGACAA-3'5'-CGCATCTACTGGCTGAACAT-3'5'-HEX-ACACCGCCGACATCACCAACAT-BHQ1-3'tet(X3) and tet(X4) TaqMan probestet(X3) | 90.58% | 0.995 | ~1.49 × 10² copies/µL |
| tet(X4) | 97.12% | 0.999 | ~1.23 × 10² copies/µL |
> Source: [2]Conventional PCR followed by gel electrophoresis remains a cost-effective and reliable method for initial screening.
Table 2: Primer Sequences for Conventional PCR Screening
| Target Gene | Forward Primer (5'→3') | Reverse Primer (5'→3') | Amplicon Size | Source |
|---|---|---|---|---|
tmexCD-toprJ |
Varies by variant; consult specific literature [5] [6] | |||
tet(X4) |
GGGCGAGAACATCTACGACAA | CGCATCTACTGGCTGAACAT | ~500 bp | [2] |
tet(X3) or tet(X4) are suitable [2].tet(X) show no cross-reactivity with other tet(X) variants like tet(X1) or tet(X2) [2].Molecular detection should be correlated with phenotypic susceptibility testing.
tet(X4) often exhibit high-level resistance (MIC = 16-64 mg/L) [1].These PCR protocols are not limited to bacterial isolates. The qPCR method has been successfully used to detect and quantify tet(X) genes directly in fecal and environmental samples, providing a powerful tool for One Health surveillance [2]. For higher-resolution analysis, Whole Genome Sequencing (WGS) can be employed to identify resistance genes, determine sequence types (STs), and characterize plasmid contexts [1] [5].
The PCR protocols detailed here provide robust and practical methods for detecting critically important this compound resistance genes. The TaqMan qPCR offers speed and sensitivity for direct screening of complex samples, while conventional PCR provides a highly accessible alternative. The integration of these molecular tools with phenotypic testing and advanced genomic surveillance is essential for tracking and containing the spread of this compound resistance.
Tigecycline is a broad-spectrum glycylcycline antibiotic and a pivotal agent for treating complicated infections caused by multidrug-resistant Gram-positive and Gram-negative bacteria. As a derivative of minocycline, it overcomes common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps, making it a last-resort antibiotic for severe cases [1] [2]. Despite its efficacy, this compound therapy is complicated by significant inter-individual variability in pharmacokinetics among critically ill patients and a narrow therapeutic window, with an associated risk of serious side effects, including drug-induced liver failure and coagulopathy [3] [2].
Therapeutic Drug Monitoring (TDM) is therefore essential to maximize clinical efficacy and minimize toxicity. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a robust, high-throughput, and cost-effective method for quantifying this compound concentrations in patient sera. This document details the development and application of a highly sensitive and specific competitive indirect ELISA for this compound, providing researchers and clinicians with a reliable tool for TDM and pharmacokinetic studies [3].
The developed immunodetection method is a competitive indirect ELISA. This format is ideally suited for monitoring small molecules like this compound (MW: 585.65 g/mol [1]), which act as haptens. The assay's high sensitivity is achieved through the use of carefully engineered immunogens and coating conjugates.
In a competitive format, the this compound present in a standard or patient sample competes with a fixed amount of immobilized this compound conjugate on the microplate well for binding to a limited concentration of specific anti-tigecycline antibodies. The signal generated is inversely proportional to the concentration of free this compound in the sample. The key steps are visualized in the workflow below:
To generate selective antibodies, this compound was conjugated to a carrier protein, Bovine Serum Albumin (BSA), using formaldehyde-mediated condensation at different pH levels (5.5, 7.4, and 9.6) to create the immunogen BSA-TGC(f) [3]. Rabbits were immunized with this immunogen, and the resulting polyclonal antisera were characterized for sensitivity and specificity. The assay can utilize either these This compound-selective antibodies or group-specific anti-tetracycline antibodies (#32, anti-BSA-TC(f)), which were developed earlier and can cross-react with this compound [3].
A heterologous coating strategy was employed to enhance assay sensitivity. This compound was conjugated to gelatin (GEL) using two different methods:
GEL-TGC(f) conjugates [3].GEL(pi)-TGC [3].
The use of a different protein (gelatin) and conjugation chemistry for the coating conjugate compared to the immunogen minimizes antibody recognition of the carrier, thereby directing the competition toward the hapten and improving sensitivity.GEL-TGC(f) or GEL(pi)-TGC.GEL(pi)-TGC) to its optimal concentration in 0.05 M CBB (pH 9.6).%B/B₀ = (OD of standard / OD of zero standard) * 100.Rigorous validation of the this compound ELISA demonstrates its suitability for clinical research and therapeutic drug monitoring. The table below summarizes the key performance characteristics obtained for two different antibody systems.
Table 1: Performance Characteristics of this compound Competitive Indirect ELISA
| Validation Parameter | Selective Antibody System | Group-Specific Antibody System |
|---|---|---|
| Sensitivity (IC₅₀) | 0.23 ng/mL | 1.59 ng/mL |
| Limit of Detection (LOD) | 0.02 ng/mL | 0.05 ng/mL |
| Recovery in Blood Serum | 81–102% | 81–102% |
| Intra-Assay Precision (CV%) | < 8%* | < 8%* |
| Inter-Assay Precision (CV%) | < 10%* | < 10%* |
Precision data based on typical ELISA validation criteria [7] [6].
The clinical utility of this ELISA was demonstrated in a pharmacokinetic (PK) study involving critically ill COVID-19 patients with secondary bacterial infections [3]. This compound concentrations measured in patient sera showed good agreement between the two different antibody systems (R² = 0.966), confirming the assay's reliability. The study revealed significant inter-individual PK variability, underscoring the necessity of TDM for optimizing dosing regimens in individual patients.
For effective TDM, the following workflow is recommended:
GEL(pi)-TGC) can significantly improve sensitivity and should be preferred [3].The described competitive indirect ELISA provides a robust, sensitive, and accurate method for quantifying this compound in human serum. Its successful application in patient samples highlights its value in therapeutic drug monitoring and pharmacokinetic studies. By enabling personalized dosing, this immunodetection method contributes to improving the efficacy and safety of this compound therapy in critically ill patients, particularly those facing multidrug-resistant infections.
What is the tet(X4) gene and why is it a critical research subject? The tet(X4) gene is a plasmid-borne gene that codes for a flavin-dependent monooxygenase enzyme. This enzyme chemically modifies and inactivates all tetracycline-class antibiotics, including tigecycline and eravacycline, which are often considered last-resort treatment options [1] [2]. Its presence in clinical isolates renders these critical drugs ineffective, posing a severe public health threat. Research into its mechanism, prevalence, and transmission is therefore essential.
What are the primary experimental challenges when working with tet(X4)? Researchers often face several key challenges:
Here are detailed methodologies for key experiments in tet(X4) research, compiled from recent studies.
Protocol 1: Screening and Detection of tet(X4)-Positive Isolates
This is the foundational step for any research on this gene.
The workflow below illustrates the key steps and decision points in this screening process:
Protocol 2: Conjugation Assay for Horizontal Transferability
This protocol tests whether the tet(X4) gene can be transferred via conjugation.
Table 1: Quantifiable Resistance Mediated by tet(X4)
This table summarizes the minimum inhibitory concentration (MIC) data that defines tet(X4)-mediated resistance, helping you interpret your AST results.
| Antibiotic | MIC Range for tet(X4)-Positive Isolates | Susceptible Breakpoint (EUCAST/CLSI) | Key Citations |
|---|---|---|---|
| This compound | 16 - 64 mg/L | ≤ 0.5 mg/L (S) [1] | [3] [7] |
| Eravacycline | > 8 mg/L | N/A (but indicates high-level resistance) | [7] |
| Tetracycline | > 16 mg/L | ≤ 4 mg/L (S) | [3] [6] |
Table 2: Common Plasmid Vectors and Genetic Contexts of tet(X4)
Understanding the genetic backdrop is crucial for molecular epidemiology.
| Plasmid Incompatibility (Inc) Type | Key Features & Associated Elements | Common Sources / Sequence Types (ST) | Citations |
|---|---|---|---|
| IncX1 | Often associated with high conjugation efficiency; genetic contexts include ISVsa3-rdmc-tet(X4) or rdmc-tet(X4)-ISVsa3 [8]. |
Avian, Swine; ST10, ST224 | [8] [7] |
| IncHI1 / pST17 | Large, conjugative, thermosensitive (optimal transfer at 22-30°C); often associated with ISCR2 [6]. |
Swine; ST727, ST542 | [3] [6] |
| Others (IncQ1, IncFIA, etc.) | Often found in multi-replicon or fused plasmids, increasing stability and host range. | Diverse hosts | [7] [4] |
The table below summarizes the major efflux pump systems implicated in tigecycline resistance across several high-priority bacterial pathogens.
| Bacterial Species | Efflux Pump System(s) | Key Regulatory Elements | Key Experimental Evidence |
|---|---|---|---|
| Acinetobacter baumannii | AdeABC (RND family) [1] [2] [3] | AdeRS two-component system [2] [3] | ≥4-fold MIC reduction with CCCP; ≥64-fold with (+)Usnic Acid [1] [4]. Linear relationship between adeB expression level and this compound MIC [3]. |
| Klebsiella pneumoniae | AcrAB-TolC, OqxAB [5] | RamA (overexpression often due to ramR mutations) [5] | Efflux pump inhibitor NMP restored susceptibility in 91.7% of resistant isolates [5]. Significant association between acrB expression and this compound MICs [5]. |
| Salmonella enterica | AcrAB-TolC, OqxAB [6] [7] | RamA (overexpression linked to ramR mutations) [6] [7] | Plasmid-bearing strain showed heteroresistance. PAβN restored susceptibility and increased intracellular drug accumulation [6] [7]. |
| Enterobacterales (General) | AcrAB-TolC [8] | RamA, MarA, SoxS, RarA [8] | Overexpression is a primary resistance mechanism, often alongside other resistance genes [8]. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to determine if an observed resistance phenotype is due to active efflux [1] [5] [4].
This protocol is used to confirm that efflux pump overexpression is occurring at the genetic level [1] [5].
Issue: Inconsistent MIC results with EPIs.
Issue: No change in MIC with an EPI, but other data suggests efflux involvement.
Issue: Detecting heteroresistance (a subpopulation of resistant cells within a susceptible culture).
Research is actively exploring ways to counteract this resistance mechanism.
The following diagram illustrates the logical relationship and workflow between the key experiments discussed for investigating efflux pump-mediated this compound resistance.
The table below summarizes key quantitative data on this adverse effect from clinical studies and pharmacovigilance reports.
| Aspect | Reported Incidence & Metrics | Source / Study Details |
|---|
| Overall Incidence | 23.91% of patients (220/920 severe infection patients) [1]. >50% in patients with Gram-negative infections (vs. ~15% in imipenem-cilastatin group) [2]. | Retrospective single-center study (2017-2022) [1]. Multicenter retrospective cohort study in China (2020) [2]. | | Strong Pharmacovigilance Signal| Reporting Odds Ratio (ROR) for hypofibrinogenemia: 705.41 (95% CI: 526.81-944.54) [3]. ROR for overall coagulation dysfunction: 3.55 (95% CI: 3.08-4.09) [3]. | FDA Adverse Event Reporting System (FAERS) data analysis (2005-2020) [3]. | | Time to Onset | Median: 10 days (IQR: 6.75-13 days) [3]. 80.72% of cases occurred within the first 14 days [3]. Often observed between 5 to 7 days after initiation [4] [1]. | FAERS data analysis [3]. Case report & retrospective study [4] [1]. | | Dose Relationship | High-dose tigecycline (100 mg q12h) led to more significant coagulation parameter impairment than standard dose (50 mg q12h) [1]. | Retrospective single-center study [1]. | | Bleeding Event Risk | 12.1% of patients with this compound-associated hypofibrinogenemia experienced bleeding events [2]. | Multicenter retrospective study [2]. |
Understanding which patients are at greatest risk is crucial for safety monitoring in both clinical and research settings.
A 2025 retrospective study developed a predictive model and identified several independent risk factors for this compound-induced hypofibrinogenemia in septic patients [5]:
Other studies have corroborated and added to these findings, highlighting treatment duration ≥6 days, high cumulative dose (≥1,000 mg), baseline fibrinogen <4 g/L, and receiving continuous renal replacement therapy (CRRT) as significant risk factors [2]. Concomitant use of other drugs affecting coagulation, such as cefoperazone-sulbactam, may also increase risk [6].
The exact mechanism is not fully elucidated, but the leading hypothesis is that this compound inhibits the synthesis of fibrinogen in the liver. As a glycinecycline antibiotic, this compound binds to the 30S ribosomal subunit to inhibit bacterial protein synthesis [4]. It is theorized that this mechanism may also, directly or indirectly, affect the translation of fibrinogen peptide chains in hepatocytes.
The following diagram illustrates this proposed pathway and the clinical monitoring and management logic.
For researchers designing clinical trials or monitoring protocols, here are the key management strategies supported by evidence.
Proactive Monitoring
Intervention and Treatment
Risk Mitigation in Study Design
The following table summarizes the primary risk factors for tigecycline-associated liver injury as identified by recent clinical studies.
| Risk Factor | Study 1 (Nomogram Model) [1] | Study 2 (Retrospective Analysis) [2] | Study 3 (Machine Learning Model) [3] |
|---|---|---|---|
| High Maintenance Dose | OR: 3.44 (1.84–6.14) | OR: 1.028 (1.009-1.047) | Identified as a key risk factor |
| Prolonged Treatment Duration | OR: 1.13 (1.06–1.21) | OR: 1.208 (1.116-1.308) | Identified as a key risk factor |
| ICU Admission | OR: 2.90 (1.18–7.12) | - | Identified as a key risk factor |
| Combination with Voriconazole | OR: 2.09 (1.11–3.92) | - | - |
| Malignant Tumor | OR: 3.86 (1.68–8.86) | - | - |
| Septic Shock | OR: 2.71 (1.41–5.23) | - | Identified as a key risk factor |
| Number of Hepatotoxic Drugs | - | OR: 2.232 (1.622-3.072) | - |
| Elevated Baseline LDH/GGT | - | - | Identified as a key risk factor |
| HBV Infection | - | - | Identified as a key risk factor |
In addition to hepatotoxicity, this compound can cause significant coagulation abnormalities, particularly hypofibrinogenemia (low fibrinogen levels) [4] [5]. Key risk factors for this condition include [5]:
For accurate Therapeutic Drug Monitoring (TDM), a robust analytical method is essential. The following High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) protocol is validated for quantifying this compound in human plasma [6].
| Parameter | Description |
|---|---|
| Sample Volume | 50 μL of plasma |
| Internal Standard | This compound-d9 |
| Protein Precipitation | 200 μL acetonitrile |
| Chromatography | Column: HSS T3 (2.1 × 100 mm, 3.5 μm). Mobile Phase: Isocratic, 80% A (0.1% formic acid, 5mM ammonium acetate in water) / 20% B (acetonitrile). Flow Rate: 0.3 mL/min. Run Time: 2 min. | | Mass Spectrometry | Ionization: Positive electrospray (ESI+). Mode: Multiple Reaction Monitoring (MRM). Ion Transitions: this compound: m/z 586.4 → 513.3; IS: m/z 595.5 → 514.3. | | Linear Range | 50 – 5000 ng/mL | | Key Validation Results | Precision (Intra-/Inter-batch): RSD < 7.2%. Accuracy: 93.4% - 101.8%. |
The experimental workflow for this protocol can be visualized as follows:
Q1: What is the clinical relevance of this compound plasma concentration monitoring? While high-dose this compound significantly increases plasma concentrations, some studies have found that plasma concentration is not consistently correlated with clinical efficacy or common adverse reactions like hepatotoxicity [4]. The primary value of TDM may lie in managing high-risk patients and investigating treatment failures, rather than in routine clinical prediction.
Q2: Does this compound have other significant adverse effects besides hepatotoxicity? Yes. Coagulation disorders, particularly hypofibrinogenemia, are well-documented and significant adverse effects [4] [5]. The decline in fibrinogen appears to be more strongly related to patient age and treatment duration than to plasma drug concentration [4]. Monitoring fibrinogen levels during treatment is highly recommended.
Q3: What is the proposed mechanism behind this compound's hepatotoxicity? The mechanism is not fully understood. It is suspected that longer courses of intravenous this compound may cause a direct hepatic injury, potentially by inhibiting mitochondrial protein synthesis in liver cells, a phenomenon associated with earlier tetracyclines [7]. Unlike some other tetracyclines, this compound has not been strongly linked to idiosyncratic, immune-mediated liver injury [7].
This compound is a last-line defense against multidrug-resistant A. baumannii [1] [2]. Its resistance is complex and multifactorial. The table below summarizes the primary mechanisms and the key genes or proteins involved.
| Mechanism Category | Description | Key Genes/Proteins Involved |
|---|---|---|
| Efflux Pump Overexpression | RND-type pumps expel this compound, reducing intracellular concentration [3] [2]. | adeABC, adeIJK, adeFGH (RND family); tet(A) variant (MFS family) [2] [4] [5]. |
| Target Site Modification | Mutations in the ribosome binding site decrease this compound affinity [2]. | rpsJ (encodes ribosomal S10 protein) [2]. |
| Enzymatic Inactivation | Flin-dependent monooxygenases modify and degrade this compound [2] [6]. | tet(X) and its variants (e.g., tet(X3), tet(X5)) [2]. |
| Reduced Permeability | Changes in outer membrane structure/charge hinder this compound entry [2]. | plsC, gnaA (involved in lipooligosaccharide and cell envelope biogenesis) [2]. |
Here are detailed methodologies for investigating these resistance mechanisms in a lab setting.
This protocol determines if active efflux is a contributing factor to the observed resistance.
This PCR-based method screens for the presence of major resistance genes.
adeB) and this compound-modifying enzymes (like tet(X) variants) [2] [4].adeB, tet(X))rpsJ) or overexpression of other efflux systems. Proceed to transcriptional analysis.This protocol determines if resistance genes are overexpressed at the transcriptional level.
adeB) in a resistant strain compared to a sensitive control [3].adeB, adeJ) and a stable reference housekeeping gene (e.g., rpoB or gyrB).The following diagram illustrates the logical workflow for diagnosing the mechanism of this compound resistance in a clinical or environmental isolate.
tmexCD-toprJ efflux pump cluster, which has been identified in other Gram-negative bacteria and could potentially be acquired by A. baumannii [5] [6].
Answer: Based on systematic investigation, Iso-Sensitest broth (ISB) supplemented with 0.02% Tween 80 has been identified as the optimal medium for evaluating this compound's bactericidal activity. This combination most efficiently demonstrates this compound's bactericidal effects against a wide range of Gram-positive and Gram-negative clinical isolates. [1]
The table below summarizes the key findings from medium comparison studies:
Table 1: Medium Comparison for this compound Bactericidal Activity Testing
| Medium Type | Supplementation | Bactericidal Efficiency | Key Findings |
|---|---|---|---|
| Iso-Sensitest broth (ISB) | 0.02% Tween 80 | Optimal | Most efficiently demonstrates bactericidal action; achieved 56% bactericidal activity with 3log10 CFU reduction at 72h [1] |
| Mueller Hinton broth | None | Variable | Requires fresh preparation; significant degradation in aged medium [2] [3] |
| Mueller Hinton broth | 2% pyruvate | Good stabilization | 97.1% this compound recovery after 24h in aged medium [2] |
| Mueller Hinton broth | 0.3% ascorbic acid | Not recommended | Causes rapid degradation (only 4.7% recovery) [2] |
| RPMI 1640, Ham F-12, MEM Eagle | With/without surfactants | Suboptimal | Less efficient than ISB + Tween 80 for demonstrating bactericidal activity [1] |
Answer: The growth medium significantly impacts the demonstrated bactericidal activity of this compound. Using ISB with 0.02% Tween 80, researchers observed:
Answer: For consistent and reliable this compound susceptibility testing:
Table 2: this compound Stability in Different Medium Conditions
| Medium Condition | Storage Temperature | This compound Recovery after 24h | Recommendation |
|---|---|---|---|
| Fresh ca-MHB (<12h) | 37°C | 99.6% | Ideal condition [2] |
| 1-day-old ca-MHB | 4°C | 89.7% | Acceptable for immediate use [2] |
| 7-day-old ca-MHB | 4°C | 80.1% | Not recommended [2] |
| 7-day-old ca-MHB | Room temperature | 27.9% | Unacceptable [2] |
| Fresh ca-MHB + 0.3% ascorbic acid | 37°C | 4.7% | Avoid completely [2] |
| 7-day-old ca-MHB + 2% pyruvate | 4°C | 97.1% | Recommended stabilizer [2] |
Answer: this compound degradation in Mueller Hinton broth occurs primarily due to oxygen-mediated degradation that increases with medium age. The dissolved oxygen in the medium accumulates over time, leading to progressive loss of this compound activity. [2] [3]
Stabilization strategies:
Answer: The Clinical and Laboratory Standards Institute (CLSI) recommends the following standardized protocol:
Sample Preparation:
Inoculum Standardization:
Testing Procedure:
MIC Determination:
Answer: For reliable time-kill studies evaluating this compound bactericidal activity:
Experimental Setup:
Sampling and Analysis:
Quality Control:
Answer: Yes, recent research demonstrates that sub-MIC concentrations of this compound significantly attenuate virulence in Staphylococcus aureus without affecting bacterial growth. At concentrations as low as 0.015 μg/mL (1/8× MIC for SA75 strain), this compound: [5]
These findings suggest this compound's anti-virulence effects occur through inhibition of the SaeRS two-component system, making it a promising agent for virulence-targeted therapies. [5]
Answer: this compound in combination with aminoglycosides demonstrates significant potential against carbapenem-resistant Klebsiella pneumoniae (CRKP):
Table 3: this compound Combination Therapy Against CRKP
| Combination | Interaction Type | Frequency | Recommended Dosing Regimen |
|---|
| this compound + Amikacin | Additive: 75.5% Synergistic: 8.2% Antagonistic: 0% | High prevalence | Loading: 200 mg this compound + 25 mg/kg amikacin Maintenance: 100 mg this compound q12h + 15 mg/kg amikacin q24h [6] | | this compound + Gentamicin | Additive: 69.4% Synergistic: 8.2% Antagonistic: 0% | High prevalence | Loading: 200 mg this compound + 7 mg/kg gentamicin Maintenance: 100 mg this compound q12h + 5 mg/kg gentamicin q24h [6] |
Key findings from combination studies:
Answer: The table below addresses frequent experimental challenges:
Table 4: Troubleshooting Guide for this compound Bactericidal Testing
| Problem | Possible Causes | Solutions | Prevention |
|---|---|---|---|
| Inconsistent MIC results | Aged growth medium, oxygen degradation, improper inoculum density | Use fresh medium (<12h old), supplement with 2% pyruvate, verify McFarland standard | Standardize medium preparation, use quality control strains [2] [4] |
| Poor bactericidal activity | Suboptimal medium, incorrect endpoint measurement, short incubation time | Use ISB + 0.02% Tween 80, extend incubation to 72h, use 2log10 reduction endpoint | Optimize medium selection, include appropriate controls [1] |
| Antibiotic degradation | Oxygen exposure, light sensitivity, improper storage | Protect from light, use freshly prepared solutions, add pyruvate stabilizer | Prepare working solutions immediately before use [2] [3] |
| High variability between replicates | Inconsistent inoculum preparation, temperature fluctuations, contamination | Standardize inoculum method, verify incubator temperature, ensure sterile technique | Use automated inoculum preparation, regular equipment calibration [4] |
| Lack of expected synergy | Incorrect concentration ratios, resistant strains, methodological issues | Perform checkerboard assays, verify individual MICs first, use fresh reagents | Include synergy controls, follow standardized protocols [6] |
Answer: Proper interpretation of this compound bactericidal activity data requires consideration of several factors:
This compound resistance is mediated through several key mechanisms, which can occur alone or in combination within a bacterial strain.
| Mechanism | Description | Key Genes/Proteins | Example Organisms |
|---|---|---|---|
| Ribosomal Mutations [1] [2] | Mutations in ribosomal proteins or rRNA genes alter the drug's binding site on the 30S ribosomal subunit. | rpsJ (S10 protein), 16S rRNA, rpsC (S3 protein) | Streptococcus pneumoniae, Staphylococcus aureus, Acinetobacter baumannii |
| Efflux Pump Overexpression [3] [4] | Overexpression of efflux pumps, particularly RND-type, actively exports this compound from the cell. | adeABC, adeIJK, acrAB, tmexCD-toprJ variants, ramA | K. pneumoniae, E. coli, A. baumannii, Enterobacter cloacae |
| Enzymatic Inactivation [5] | Flavin-dependent monooxygenases modify and inactivate this compound. | tet(X) variants (tet(X3), tet(X4), etc.) | A. baumannii, E. coli, K. pneumoniae |
| Other Chromosomal Mutations [4] [6] | Mutations in genes affecting other cellular processes can indirectly confer resistance. | rrf (ribosome recycling factor), rpoB (RNA polymerase), plsC | A. baumannii |
Here are detailed methodologies for key experiments used to identify and confirm this compound resistance mechanisms in bacterial isolates.
This protocol describes how to generate resistant mutants in the laboratory by serial passage under antibiotic pressure [6] [7].
The standard method for determining the minimum concentration of this compound that inhibits bacterial growth [8] [7].
This workflow identifies the genetic basis of resistance in clinical or laboratory-evolved isolates.
breseq) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and structural variants [6].Mutations in the rpsJ gene, which encodes the ribosomal S10 protein, are a common mechanism for reducing this compound susceptibility across multiple species [2].
| Mutation Type | Amino Acid Change/Effect | Documented MIC Increase | Organism |
|---|---|---|---|
| Deletion [2] | ΔH56, ΔK57, ΔY58, ΔK59 (12-nucleotide deletion) | 2 mg/L | Staphylococcus aureus |
| Substitution [2] | K57M and Y58F | 1 mg/L | Staphylococcus aureus |
| Substitution [1] | S10 and S3 protein mutations | Not specified (Step-wise increase) | Streptococcus pneumoniae |
| 16S rRNA mutations [1] | Multiple alleles at this compound-binding site | Correlated with number of mutated alleles | Streptococcus pneumoniae |
Q1: What is the most common mechanism of this compound resistance in Acinetobacter baumannii? Overexpression of efflux pumps, particularly the AdeABC pump due to mutations in its regulatory system adeRS, is a primary mechanism in A. baumannii [4] [6]. Other mechanisms, including mutations in rpsJ, the rrf gene, and the acquisition of tet(X) variant genes, also contribute significantly [4] [6] [5].
Q2: We have a clinical isolate with reduced this compound susceptibility but no common tet gene. Where should we look? You should first sequence genes encoding key ribosomal targets, such as rpsJ (S10 protein) [1] [2]. Simultaneously, investigate the possibility of efflux pump overexpression by sequencing local and global regulatory genes like ramR in K. pneumoniae or adeRS in A. baumannii [3] [4] [7]. WGS is the most comprehensive approach to identify novel mutations.
Q3: Are there plasmid-mediated resistance genes that confer high-level this compound resistance? Yes. The tet(X) family of genes (e.g., tet(X3), tet(X4), tet(X5)) encode monooxygenases that enzymatically inactivate this compound and can be carried on conjugative plasmids, leading to high-level resistance (MIC increases of 64-128 fold) [4] [5]. Additionally, plasmid-borne RND efflux pump gene clusters like tmexCD3-toprJ3 have been identified and confer multidrug resistance, including to this compound [9].
Q4: How reproducible are this compound MIC measurements? The Etest method for this compound has been validated against reference broth microdilution and shows excellent inter- and intra-laboratory reproducibility (>98% essential agreement for most bacterial groups) [8]. Consistent use of quality control strains is essential for reliable results.
The following diagrams illustrate the experimental workflow for investigating resistance and the logical relationships between different resistance mechanisms.
Diagram: Experimental Workflow for Investigating this compound Resistance
Diagram: Key Mechanisms of this compound Resistance
What are the primary sources of tigecycline PK variability in the critically ill? The key factors are the severity of the patient's condition (e.g., high APACHE II scores), organ dysfunction (particularly liver function), and specific patient demographics. Pathophysiological changes in critical illness, such as increased volume of distribution and variable clearance, are the main drivers [1] [2] [3].
Does renal impairment or continuous renal replacement therapy (CRRT) significantly alter this compound dosing? Research indicates that despite high dialyzability, CRRT clearance contributes only moderately to total this compound elimination. Therefore, no dose adjustment is typically necessary for patients undergoing CRRT [4] [5]. Standard dosing regimens are often sufficient, though higher doses may be needed for less susceptible pathogens or specific infection types [5].
When should higher-than-standard dosing regimens be considered? High-dose this compound (200 mg initial dose, then 100 mg every 12 hours) may be necessary to achieve pharmacokinetic/pharmacodynamic (PK/PD) targets for infections with higher minimum inhibitory concentrations (MICs) or for infections requiring a higher AUC/MIC target, such as complicated skin and skin-structure infections (cSSSI) [6]. Standard dosing often fails to achieve satisfactory PTAs for hospital-acquired pneumonia (HAP) at MICs of 2 mg/L [1].
The table below consolidates population pharmacokinetic parameters and significant covariates identified from recent studies in critically ill patients.
| Study Population | Structural Model | Typical CL (L/h) | Typical V (L) | Significant Covariates (on PK Parameters) |
|---|---|---|---|---|
| General Critically Ill [1] | One-compartment | 11.30 | 105.00 (Vd) | APACHE II score (on CL), Age (on Vd) |
| Critically Ill (Prospective) [7] | Two-compartment | 3.09 | 32.1 (V1), 113 (V2) | Creatinine Clearance (on CL), Body Weight (on V1, V2), GGT & Total Bilirubin (on Q), Albumin (on V2) |
| Critically Ill on CRRT [5] | Two-compartment | 4.42 | 30.9 (V1), 98.7 (V2) | No covariates were retained in the final model. |
| Patients with Liver Failure [8] | (Not specified in abstract) | (Not specified) | (Not specified) | LiMAx test score & Total Bilirubin (correlated with Cmax) |
1. Population PK Study with Intensive Sampling [7]
2. PK Study in Patients on Continuous Renal Replacement Therapy (CRRT) [4]
3. Pharmacokinetics of High-Dose this compound [6]
The following diagram illustrates the core pathophysiological changes in critical illness that drive pharmacokinetic variability and the subsequent modeling and simulation workflow used to optimize dosing.
Diagram Title: From Critical Illness to Dose Optimization
This compound, a first-in-class glycylcycline antibiotic, represents one of the last-resort treatment options against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE). [1] [2] Its importance in the antimicrobial arsenal has grown substantially as resistance to carbapenems and colistin has increased worldwide. [1] However, since approximately 2007, clinical resistance to this compound has been increasingly reported across global regions, complicating treatment paradigms for healthcare professionals and researchers alike. [1]
The primary molecular mechanisms conferring this compound resistance include: (1) Overexpression of efflux pumps (especially AcrAB-TolC, OqxAB, and KpgABC systems) that reduce intracellular antibiotic concentration; (2) Ribosomal protection proteins encoded by genes such as tet(M); and (3) Enzymatic inactivation mediated by tet(X) genes. [1] [3] [4] Additionally, regulatory systems (MarA, RamA, SoxS) and the phenomenon of heteroresistance (where a resistant subpopulation emerges during treatment) significantly contribute to treatment failures. [1] Understanding these mechanisms is fundamental to developing effective reversal strategies.
Table 1: Primary this compound Resistance Mechanisms in Gram-Negative Bacteria
| Mechanism Type | Key Components | Molecular Function | Clinical Relevance |
|---|---|---|---|
| Efflux Systems | AcrAB-TolC, OqxAB, KpgABC | Reduces intracellular drug concentration through active export | Primary resistance mechanism in Enterobacterales |
| Gene-mediated Resistance | tet(X) variants [4] | Enzymatic inactivation of this compound | Emerging threat with horizontal transfer capability |
| Ribosomal Protection | tet(M) genes | Prevents antibiotic binding to ribosomal target | Confers cross-resistance within tetracycline class |
| Regulatory Mutations | MarA, RamA, SoxS, RarA | Upregulates efflux pump expression | Links this compound resistance to multidrug resistance phenotypes |
| Heteroresistance | Subpopulation emergence | Selection of resistant clones during monotherapy | Contributes to treatment failure despite apparent susceptibility |
The escalating challenge of this compound resistance has prompted investigation into several innovative reversal strategies that show significant promise. Three particularly compelling approaches have emerged: (1) disruption of bacterial metal ion homeostasis, (2) exploitation of collateral sensitivity pathways, and (3) rational optimization of combination therapies. These strategies share a common premise: rather than developing entirely new antibiotics, they enhance the efficacy of existing therapeutics through sophisticated manipulation of bacterial physiology and resistance pathways.
Recent research has demonstrated that zinc homeostasis disruption via ionophores like PBT2 effectively reverses this compound resistance in Klebsiella pneumoniae. PBT2 facilitates zinc transport into bacterial cells, increasing intracellular zinc concentrations by approximately 3-fold compared to controls. This disrupts multiple bacterial defense systems simultaneously: it suppresses superoxide dismutase (SOD) activity by 40-50%, elevates reactive oxygen species (specifically H₂O₂) by 2.5-fold, and significantly inhibits cell wall synthesis pathways. Most importantly, this approach restricts the efflux pump activity that commonly mediates this compound resistance. [3]
The collateral sensitivity phenomenon provides another promising avenue. Studies reveal that this compound-resistant Escherichia coli and Salmonella Enteritidis strains with proton motive force alterations exhibit increased susceptibility to aminoglycosides and nitrofurantoin. Specifically, Lon protease dysfunction in resistant strains causes sulA overexpression, enhanced LPS biosynthesis, and disrupted membrane homeostasis, creating a vulnerability to nitrofurantoin. The combination of this compound with nitrofurantoin has proven effective against both evolved resistant bacteria and those carrying the tet(X4) resistance gene while simultaneously hindering the development of future resistance. [5]
For clinical implementation, combination therapy optimization has shown substantial benefit. Research in renal transplant patients with carbapenem-resistant Gram-negative bacterial infections demonstrated that this compound combination regimens achieved an 80% clinical cure rate despite the profoundly immunocompromised patient population. The 28-day all-cause mortality was only 7.5%, significantly lower than expected in this high-risk cohort. [6]
Table 2: Experimentally Validated Resistance Reversal Strategies
| Strategy | Molecular Target | Key Agents | Proposed Mechanism | Evidence Level |
|---|---|---|---|---|
| Zinc Homeostasis Disruption | Bacterial metal ion regulation | PBT2 + Zinc ions | Increases intracellular zinc, inhibits SOD, elevates ROS, restricts efflux pumps | In vitro and experimental models [3] |
| Collateral Sensitivity Exploitation | Lon protease pathway | Nitrofurantoin, Aminoglycosides | Lon dysfunction increases LPS biosynthesis, disrupts membrane homeostasis | Evolved resistance models & tet(X4) strains [5] |
| Optimized Combination Therapy | Multiple targets | Carbapenems, Cefoperazone-sulbactam | Synergistic action overcoming resistance mechanisms | Clinical study in renal transplant patients [6] |
| Efflux Pump Inhibition | RND family efflux systems | PaβN | Competitive inhibition of efflux transport | In vitro confirmation (4-fold MIC reduction) [3] |
Purpose: To evaluate the effect of zinc homeostasis disruption on this compound resistance reversal in carbapenem-resistant Klebsiella pneumoniae. [3]
Methodology:
Troubleshooting Notes:
Purpose: To identify and exploit collateral sensitivity in this compound-resistant strains. [5]
Methodology:
Troubleshooting Notes:
Purpose: To evaluate safety and efficacy of this compound combination therapy in immunocompromised patients. [6]
Methodology:
Troubleshooting Notes:
FAQ 1: How can I address this compound heteroresistance in my in vitro experiments?
Answer: this compound heteroresistance (where only a bacterial subpopulation exhibits resistance) is a common challenge. To address this:
FAQ 2: What controls are essential when studying efflux pump-mediated this compound resistance?
Answer: Proper controls are critical for reliable efflux pump studies:
FAQ 3: How do I select the most appropriate combination therapy for this compound-resistant isolates?
Answer: Combination selection should be evidence-based and mechanism-driven:
FAQ 4: What strategies can mitigate cytotoxicity concerns with resistance reversal agents?
Answer: Several approaches can reduce cytotoxicity while maintaining efficacy:
The following DOT script and diagram visualize how zinc disruption reverses this compound resistance:
Diagram Title: Zinc Disruption Reverses this compound Resistance
The following DOT script and diagram visualize the collateral sensitivity phenomenon:
Diagram Title: Collateral Sensitivity in this compound-Resistant Bacteria
The growing challenge of this compound resistance necessitates innovative approaches that extend beyond traditional antibiotic development. The strategies outlined in this technical support center—zinc homeostasis disruption, collateral sensitivity exploitation, and rational combination therapy—represent promising avenues for overcoming resistance in both research and clinical settings. Each approach offers distinct advantages: zinc disruption targets multiple bacterial systems simultaneously, collateral sensitivity capitalizes on evolutionary trade-offs, and optimized combinations enhance efficacy while potentially reducing resistance development.
When implementing these strategies, researchers should prioritize mechanism-based selection by first characterizing the specific resistance determinants in their bacterial isolates. Additionally, careful attention to experimental design—including appropriate controls, validation of resistance mechanisms, and consideration of heteroresistance—will ensure reliable and reproducible results. For clinical translation, vigilant toxicity monitoring remains essential, particularly for novel approaches like zinc ionophore therapy.
Here are answers to common questions regarding this compound treatment challenges:
Q1: What are the major clinical risk factors associated with this compound treatment failure? Clinical failure, often defined as mortality, persistent infection, or the need for continued antimicrobial therapy, is more likely in patients with specific risk profiles. Key factors identified in clinical studies are summarized in the table below [1] [2].
| Risk Factor | Description & Impact |
|---|---|
| Underlying Illness Severity | Higher Charlson comorbidity index (aOR=1.20, p=0.001) & higher Pitt bacteremia score (aOR=1.25, p=0.007) strongly correlate with failure [1] [2]. |
| Bloodstream Infection (BSI) | BSI is a significant predictor of clinical failure (aOR=3.94, p<0.001) [1] [2]. |
| Specific Comorbidities | Underlying conditions, especially liver cirrhosis, substantially increase the risk of breakthrough BSIs during therapy (aOR=3.09) [3]. |
| Concomitant Medications | Use of Pseudomonas-active fluoroquinolones (aOR=1.97, p=0.03) or carbapenems (aOR=2.20, p=0.01) is linked to higher failure rates, potentially reflecting complex infections [1] [2]. |
Q2: What microbiological mechanisms lead to this compound resistance? Bacterial resistance to this compound primarily occurs through two mechanisms, often involving the overexpression of intrinsic systems. The following diagram illustrates these pathways in Gram-negative bacilli [4] [5].
The table below details the core components of these mechanisms [6] [4] [5].
| Mechanism | Key Components & Genes | Organisms Where Predominant |
|---|---|---|
| Efflux Pump Overexpression | RND-type pumps (e.g., AcrAB-TolC, AdeABC); Regulatory genes (e.g., ramA, marA, soxS). Mutations in local repressors (e.g., ramR) or global regulators lead to pump overexpression [6] [4] [5]. |
K. pneumoniae, E. coli, A. baumannii, Enterobacter spp., Salmonella enterica [5]. |
| Ribosomal Protection | Ribosomal protection proteins (e.g., Tet(M), Tet(O)) [4]. | Various Gram-positive and Gram-negative bacteria [4]. |
| Enzymatic Inactivation | tet(X) genes that encode flavin-dependent monooxygenases which chemically modify and inactivate this compound [4]. | Primarily in Enterobacterales and A. baumannii [4]. |
Q3: Are there other significant adverse effects that can complicate therapy? Yes, besides resistance and clinical failure, two other adverse effects are of significant concern:
For researchers investigating this compound failure, the following experimental approaches and considerations are critical.
Investigating Heteroresistance Heteroresistance, where a susceptible bacterial population contains a resistant subpopulation, is a common prelude to full resistance and can lead to treatment failure.
Monitoring Clinical Adverse Effects
The experimental workflow for a comprehensive investigation of this compound failure, integrating both clinical and microbiological angles, can be summarized as follows:
| Bacterial Species / Resistant Phenotype | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Key Context / Notes |
|---|---|---|---|---|
| Carbapenem-Resistant *A. baumannii* (CRAB) | Eravacycline | 0.5 - 1 | 1 - 2 | Eravacycline shows 2 to 4-fold lower MICs than tigecycline [1]. Superior potency against CRAB [2]. |
| This compound | 2 | 4 | ||
| Carbapenem-Resistant *K. pneumoniae* (CRKP) | Eravacycline | 0.5 | 2 | Eravacycline generally has lower MICs [1]. Performance can be gene-dependent [3]. |
| This compound | 2 | 4 | ||
| *E. coli* (carrying tet(X4) gene) | Eravacycline | - | - | Significantly lower MICs than this compound (P < 0.0001) [3]. Superior efficacy against this resistance mechanism. |
| This compound | - | - | ||
| *K. pneumoniae* (carrying tet(A) gene) | Eravacycline | - | - | Higher MICs than this compound (P = 0.0097) [3]. This compound may be preferred for this specific genotype. |
| This compound | - | - | ||
| Streptococcus agalactiae | Eravacycline | ≤0.25 | - | Eravacycline MICs were nearly half that of this compound [4]. |
| This compound | ≤0.5 | - | ||
| Rapidly Growing Mycobacteria (RGM) | Eravacycline | 0.06 - 0.25 | - | Eravacycline presented the lowest MICs against most reference strains and clinical isolates [5]. |
| This compound | 0.25 - 1 | - |
The reliability of MIC data depends on standardized testing protocols. The following methods are commonly used in the studies cited:
The efficacy of both this compound and eravacycline is influenced by bacterial resistance mechanisms. The diagrams below illustrate how these mechanisms function at the cellular level.
The diagram above shows three primary resistance pathways. The following points are critical for interpreting MIC data:
When planning experiments or interpreting data, consider these factors:
In vitro susceptibility testing is crucial for assessing antibiotic potency, typically measured by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency.
The following data from a 2025 study highlights the differential potency against clinical isolates carrying specific resistance genes [1].
| Pathogen & Resistance Gene | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| E. coli with tet(X4) | Tigecycline | 8 | 16 |
| Omadacycline | 16 | 32 | |
| Eravacycline | 2 | 4 | |
| K. pneumoniae with tet(A) | This compound | 4 | 4 |
| Omadacycline | 16 | 32 | |
| Eravacycline | 4 | 8 | |
| Acinetobacter spp. (No major mobile Tet genes) | This compound | 1 | 2 |
| Omadacycline | 8 | 16 | |
| Eravacycline | 1 | 2 |
Key Insights:
Both antibiotics are vulnerable to emerging resistance mechanisms, though their chemical structures help them overcome classic tetracycline resistance [4] [1].
The relationship between these key resistance mechanisms is summarized in the diagram below.
To ensure the reproducibility of the data cited in this guide, here are the standard methodologies used in the referenced studies.
1. Broth Microdilution for MIC Determination [1] [3]
2. Bronchoalveolar Lavage (BAL) for Lung Pharmacokinetics [5]
3. PCR for Detection of Resistance Genes [1]
Despite lower in vitro potency, omadacycline can demonstrate clinical efficacy comparable or superior to this compound in treating severe pneumonia, largely due to its superior pharmacokinetics and tolerability [4] [6].
A pivotal study in healthy adults compared the steady-state concentrations of both drugs in key pulmonary compartments [5] [7]. The data demonstrates that omadacycline achieves a significantly higher and more sustained exposure in the lung's infection sites.
| Compartment | Pharmacokinetic Parameter | This compound | Omadacycline |
|---|---|---|---|
| Epithelial Lining Fluid (ELF) | AUC (mg·h/L) | 3.16 [5] | 17.23 [5] |
| Alveolar Cells (AC) | AUC (mg·h/L) | 38.50 [5] | 302.46 [5] |
| Plasma | AUC (mg·h/L) | 2.20 [5] | 12.14 [5] |
Interpretation: The Area Under the Curve (AUC) is a measure of total drug exposure over time. Omadacycline's higher AUC in ELF and alveolar cells suggests it can deliver a more robust and sustained antibiotic concentration to the primary sites of lung infection.
Recent retrospective cohort studies in ICU patients with severe CRGNB pneumonia provide real-world insights [4] [8] [6].
Current clinical evidence is promising but largely based on retrospective studies. Prospective, randomized controlled trials with larger sample sizes are needed to definitively establish their comparative roles in treating multidrug-resistant infections [6].
The reliability of tigecycline susceptibility data heavily depends on the testing method used, as different methods show varying levels of agreement with the reference standard, broth microdilution (BMD).
Table 1: Performance of this compound Susceptibility Testing Methods Against BMD [1]
| Testing Method | Essential Agreement (EA) with BMD | Categorical Agreement (CA) with BMD | Major Error (ME) Rate (FDA/EUCAST) | Very Major Error (VME) Rate (FDA/EUCAST) |
|---|---|---|---|---|
| Broth Microdilution (BMD) | Reference Method | Reference Method | Reference Method | Reference Method |
| Vitek 2 | Not Reported | Not Reported | 9.1% / 21.2% | Not Reported |
| Etest | Not Reported | Not Reported | 0.4% / 0.8% | Not Reported |
| MIC Test Strip (MTS) | Not Reported | Not Reported | 0% / 0% | 0.4% / 3.3% |
Key takeaways from the data:
Resistance rates to this compound vary by bacterial species and geographic location, highlighting the importance of local surveillance data.
Table 2: Observed this compound Resistance in Carbapenem-Resistant Gram-Negative Bacteria
| Bacterial Species / Context | This compound Resistance Rate | MIC50 / MIC90 (μg/mL) | Key Findings |
|---|---|---|---|
| K. pneumoniae (C-C-RKP, Thailand) [2] | 91.7% (220/240 isolates) | 2 / 4 | High prevalence in a high-risk ST16 clone. |
| Enterobacterales (Ecuador) [3] | 5% (3/60 isolates) | Not Reported | BlaKPC was the dominant carbapenemase. |
| K. pneumoniae (South Africa) [4] | 7.2% (from 100 CRE isolates) | Not Reported | No tet(X) genes detected in resistant isolates. |
The primary mechanisms of this compound resistance in Gram-negative bacteria involve efflux pump overexpression and, less commonly, ribosomal protection or enzymatic modification [5] [6] [7].
The diagram above summarizes the complex pathways to resistance, which are detailed below.
ramR, marR, acrR) lead to the overexpression of efflux systems, particularly the AcrAB-TolC pump, which actively exports this compound from the cell [2] [7] [8]. The regulatory gene ramA is frequently overexpressed in this process [2].rpsJ gene, which encodes the ribosomal S10 protein, can alter the drug's binding site on the bacterial ribosome, reducing this compound's effectiveness [2].tet(X) can encode enzymes that modify and inactivate this compound [5] [2]. While not yet widespread, these genes pose a significant threat due to their potential for horizontal transfer.For researchers, the following standardized protocols are critical for generating reliable and reproducible data on this compound activity and resistance.
1. Broth Microdilution (BMD) - Reference Method [1] [3]
2. Molecular Detection of Resistance Mechanisms [4] [2]
3. Efflux Pump Activity Assay [2]
For researchers and clinicians, several critical points emerge from the data:
| Study Design & Patient Population | Tigecycline Regimen | Comparator | Clinical Cure Rate | Mortality | Citation |
|---|---|---|---|---|---|
| Phase 2 Trial: Hospital-Acquired Pneumonia (HAP) [1] | 200 mg load, then 100 mg q12h (High Dose) | Imipenem/Cilastatin 1g q8h | 85.0% (17/20) | Not Reported | [1] |
| Phase 2 Trial: Hospital-Acquired Pneumonia (HAP) [1] | 150 mg load, then 75 mg q12h (High Dose) | Imipenem/Cilastatin 1g q8h | 69.6% (16/23) | Not Reported | [1] |
| Phase 3 Trials: Pooled Analysis (Various Infections) [2] | Mostly 100 mg load, then 50 mg q12h (Standard Dose) | Various Comparator Drugs | Not Reported | +0.6% (Higher in this compound group) | [2] |
| Retrospective Study: Various Infections (Pneumonia, SSTI) [3] | High Dose (Defined by study) | Standard Dose (Defined by study) | 24.7% (vs. 39.1% in Standard Dose) | 63.6% (vs. 39.1% in Standard Dose) | [3] |
The findings in the table above are derived from studies with distinct methodologies.
The clinical data reveals a complex relationship between this compound dosing, efficacy, and safety. The following diagram synthesizes these key findings to illustrate the decision-making considerations for clinicians.
When interpreting these results, it is crucial for researchers and clinicians to consider the following nuances:
The table below summarizes the microbiological eradication rates of this compound from clinical evaluations, providing a core performance metric for researchers.
| Infection Type / Population | Comparator Antibiotic(s) | Microbiological Eradication Rate (this compound) | Microbiological Eradication Rate (Comparator) | Odds Ratio (OR) for Microbiological Success (this compound vs. Comparator) | Source / Study Details |
|---|---|---|---|---|---|
| Various Infections (cSSSI, cIAI, CAP) | Vancomycin/Aztreonam, Imipenem/Cilastatin, Ceftriaxone | Not significantly different | Not significantly different | OR 0.86 (95% CI 0.69–1.07), P=0.19 (ME population) [1] | Meta-analysis of 8 RCTs (4,651 patients) [1] |
| Pulmonary (MDR-AB & MDR-KP) | High Dose (HD) vs. Standard Dose (SD) | HD: No significant difference from SD [2] | SD: No significant difference from HD [2] | Not statistically significant [2] | Single-center cohort (45 patients); eradication included culture clearance and assumed eradication [2] |
Beyond microbiological eradication, clinical success and safety profiles are critical for a comprehensive assessment. The data shows that while this compound is an effective therapeutic option, it requires careful consideration of dose and patient population.
To ensure the reproducibility of data and facilitate critical appraisal, here is a detailed breakdown of the key methodologies used in the cited studies.
This protocol outlines the standard methodology for the RCTs included in the meta-analysis [1].
This protocol details the methods from the 2023 cohort study investigating high-dose versus standard-dose this compound [2].
Understanding resistance is vital for drug development and stewardship. Recent genomic studies reveal emerging challenges.
tmexCD1-toprJ1 and tmexCD2-toprJ2. These genes can be horizontally transferred between bacteria, potentially spreading this compound resistance rapidly. One study found a low carriage rate of the tmexCD2-toprJ2 cluster among Chinese hospitals, but it was located on a large, conjugative plasmid [4].tet(A) (a tetracycline-specific efflux pump) and rpsJ (a ribosomal protein) have also been associated with reduced this compound susceptibility [4].The diagram below visualizes the key steps for conducting and analyzing a this compound efficacy study, integrating the protocols and resistance mechanisms discussed.
This workflow outlines the core steps for evaluating this compound's efficacy, from patient selection to outcome analysis. An optional branch (dashed line) incorporates the investigation of emerging resistance mechanisms, which is crucial for comprehensive antimicrobial research [2] [4].
The following table summarizes key experimental data on the activity of tigecycline and other antibiotics against ESBL-producing strains.
| Antibiotic | Tested Isolates | Key Efficacy Metric (MIC90) | Resistance Notes | Citation |
|---|---|---|---|---|
| This compound | 460 GNb (incl. ESBL E. coli & K. pneumoniae) | MIC90 0.25 to 2 µg/mL (all susceptible) | Excellent activity against ESBL producers and MDR Acinetobacter spp. | [1] |
| Imipenem | 460 GNb (incl. ESBL E. coli & K. pneumoniae) | MIC90 0.05 - 0.19 µg/mL | Very active against ESBL producers; high resistance (64.3%) in Acinetobacter spp. | [1] |
| Meropenem | 460 GNb (incl. ESBL E. coli & K. pneumoniae) | MIC90 0.02 - 0.09 µg/mL | Very active against ESBL producers; high resistance (66.1%) in Acinetobacter spp. | [1] |
| Ciprofloxacin | ESBL-producing E. coli & K. pneumoniae | N/S | Resistance higher in ESBL-producing vs. non-ESBL strains | [1] |
| Gentamicin | ESBL-producing Enterobacteriaceae | N/S | Increasing resistance noted | [1] |
> Abbreviations: GNb: Gram-negative bacteria; MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms; N/S: Not Specified in the source material.
For researchers seeking to replicate or evaluate these findings, here are the methodologies from the cited studies.
Protocol from 2009 Comparative Study [1]
Protocol from 2024 Synergy Study [2]
This compound's activity and the growing threat of resistance can be visualized through its mechanism and the bacterial counter-mechanisms.
The diagram illustrates that this compound exerts its effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein translation and leading to cell death [3]. However, bacteria deploy several key resistance strategies:
blaKPC and blaNDM) is a significant risk factor for co-resistance to last-line antibiotics like this compound, underscoring the need for vigilant genomic surveillance [3].
This compound's anticancer effects are primarily mediated through its action on mitochondria, organelles often described as the powerhouses of the cell.
The following diagram illustrates this primary mechanism and its consequences:
Research across various cancer types has provided quantitative and mechanistic evidence for this compound's anticancer effects.
Table: Documented Anticancer Effects of this compound Across Cancer Types
| Cancer Type | Reported IC₅₀ (μM) | Key Observed Phenotypes & Mechanisms |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Not specified | Inhibition of mitochondrial translation; induction of apoptosis; abnormally swollen mitochondria [1]. |
| Non-Small Cell Lung Cancer (NSCLC) | 5.8 - 8.7 (after 14 days) | Inhibition of OxPhos; intrinsic apoptosis; ROS increase; loss of mitochondrial membrane potential [1] [2]. |
| Chronic Myeloid Leukemia (CML) | 51.4 (after 48 hrs) | OxPhos inhibition; induction of autophagy and intrinsic apoptosis; inhibition of PI3K-AKT-mTOR signaling [1]. |
| Melanoma | 7.24 - 10.9 (after 48 hrs) | Cell cycle arrest at G0/G1 phase; inhibition of migration/invasion; downregulation of cytoplasmic p21 [1]. |
| Triple-Negative Breast Cancer (TNBC) | Average ~3 - 20 (after 72 hrs) | Inhibition of mitochondrial translation; reduction in ATP levels and OxPhos [1]. |
The unique mechanism of this compound opens up several strategic avenues for cancer drug development:
While the preclinical data is compelling, key considerations must be noted: